2,2-Diphenyl-cyclopentanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c18-16-12-7-13-17(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOPQVXWIKRPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301866 | |
| Record name | 2,2-Diphenyl-cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15324-42-2 | |
| Record name | NSC146798 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Diphenyl-cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2-Diphenyl-cyclopentanone CAS number and properties
CAS Number: 15324-42-2
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Diphenyl-cyclopentanone, along with a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O |
| Molecular Weight | 236.31 g/mol |
| Boiling Point | 372.2 °C at 760 mmHg[1] |
| Density | 1.114 g/cm³[1] |
| Flash Point | 161.6 °C[1] |
| Refractive Index | 1.594[1] |
| Vapor Pressure | 9.8 x 10⁻⁶ mmHg at 25°C[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the cyclization of 2,2-diphenyladiponitrile followed by hydrolysis and decarboxylation of the resulting intermediate.
Experimental Protocol
Step 1: Synthesis of 5-Cyano-2,2-diphenylcyclopentanoneimine
This step involves the intramolecular cyclization of 2,2-diphenyladiponitrile.
-
Reagents and Materials:
-
2,2-diphenyladiponitrile
-
Sodium tert-butoxide
-
tert-Butyl alcohol (anhydrous)
-
Apparatus for reflux with stirring
-
-
Procedure:
-
A solution of sodium tert-butoxide in anhydrous tert-butyl alcohol is prepared.
-
2,2-diphenyladiponitrile is added to the solution.
-
The reaction mixture is heated to reflux with constant stirring. The use of sodium tert-butoxide in tert-butyl alcohol as the condensing agent has been shown to result in a virtually quantitative yield.
-
Upon completion of the reaction, the mixture is worked up to isolate the product, 5-cyano-2,2-diphenylcyclopentanoneimine.
-
Step 2: Hydrolysis and Decarboxylation to this compound
The intermediate from Step 1 is converted to the final product in this step.
-
Reagents and Materials:
-
5-Cyano-2,2-diphenylcyclopentanoneimine
-
Dilute sulfuric acid
-
Apparatus for reflux with stirring
-
-
Procedure:
-
5-Cyano-2,2-diphenylcyclopentanoneimine is suspended in a dilute solution of sulfuric acid.
-
The mixture is heated to reflux with vigorous stirring. This process facilitates both the hydrolysis of the imine and cyano groups, followed by decarboxylation.
-
The reaction is monitored until completion. An 81% yield based on the starting 2,2-diphenyladiponitrile has been reported.
-
After cooling, the reaction mixture is worked up to isolate and purify the final product, this compound.
-
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Based on the available literature, there is currently no information regarding the involvement of this compound in specific biological signaling pathways or its detailed pharmacological activities. Further research is required to elucidate its potential roles in biological systems and its applications in drug development.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-diphenyl-cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,2-diphenyl-cyclopentanone, a versatile ketone with applications in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.
Core Properties of this compound
This compound, with the CAS number 15324-42-2, is a cyclic ketone featuring two phenyl substituents on the alpha-carbon to the carbonyl group.[1] Its chemical structure imparts specific physical and chemical characteristics that are valuable in various synthetic applications.
Physical and Chemical Data
The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O | [1] |
| Molecular Weight | 236.314 g/mol | [1] |
| Boiling Point | 372.2 °C at 760 mmHg | [1] |
| Density | 1.114 g/cm³ | [1] |
| Flash Point | 161.6 °C | [1] |
| Refractive Index | 1.594 | [1] |
| Vapour Pressure | 9.8 x 10⁻⁶ mmHg at 25°C | [1] |
| LogP | 3.72570 | [1] |
Solubility: While specific solubility data for this compound is not extensively documented, its parent compound, cyclopentanone, is slightly soluble in water and highly soluble in common organic solvents such as ether, alcohols, and aromatic solvents.[2] Given the presence of the two large nonpolar phenyl groups, this compound is expected to have very low solubility in water but high solubility in nonpolar organic solvents like hexane, toluene, and diethyl ether, as well as polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane.
Experimental Protocols
A detailed and reliable experimental protocol for the synthesis of this compound is crucial for its application in research and development. The following section outlines a well-established synthetic procedure.
Synthesis of this compound
A robust method for the preparation of this compound involves the cyclization of a dinitrile precursor followed by hydrolysis. A detailed procedure has been reported in Organic Syntheses.[3]
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Methodology:
-
Preparation of the Alkylated Intermediate: Diphenylacetonitrile is deprotonated using a strong base, typically lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The resulting carbanion is then reacted with 1-bromo-3-chloropropane to yield the alkylated product, 2,2-diphenyl-5-chlorovaleronitrile.
-
Cyclization: The alkylated intermediate undergoes intramolecular cyclization to form 5-cyano-2,2-diphenylcyclopentanoneimine. This reaction is effectively catalyzed by a strong, non-nucleophilic base such as sodium tert-butoxide in tert-butanol. The use of sodium amide in benzene has been reported to result in lower yields and tar formation.
-
Hydrolysis and Decarboxylation: The resulting 5-cyano-2,2-diphenylcyclopentanoneimine is then subjected to acidic hydrolysis. Refluxing with dilute sulfuric acid leads to the hydrolysis of both the imine and the nitrile functionalities, followed by decarboxylation to afford the final product, this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned spectrum is not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on the molecular structure.
-
¹H NMR: The spectrum is expected to show multiplets for the aromatic protons of the two phenyl groups, typically in the range of δ 7.2-7.5 ppm. The aliphatic protons on the cyclopentanone ring will appear as multiplets in the upfield region, likely between δ 2.0-3.0 ppm.
-
¹³C NMR: The carbonyl carbon will exhibit a characteristic signal in the downfield region (δ > 200 ppm). The quaternary carbon attached to the two phenyl groups will also be downfield. The aromatic carbons will appear in the δ 125-145 ppm range, and the aliphatic carbons of the cyclopentanone ring will be in the upfield region.
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 236. The fragmentation pattern would likely involve the loss of phenyl groups (C₆H₅, 77 Da) and the carbonyl group (CO, 28 Da). Key fragments could include ions at m/z = 159 (M - C₆H₅)⁺ and m/z = 180 (M - C₆H₄)⁺ through rearrangement, as well as fragments arising from the cleavage of the cyclopentanone ring.
Potential Reactivity and Biological Context
While specific signaling pathways involving this compound are not well-documented, the broader class of diarylpentanoids and cyclopentenones, to which it is structurally related, has been investigated for various biological activities.
General Reactivity and Potential Biological Activities of Related Compounds
Diarylpentanoids, which share the core structure of two aromatic rings connected by a five-carbon chain, have been reported to exhibit a range of biological effects, including anti-inflammatory and antitumor activities.[4] Similarly, cyclopentenone-containing compounds, such as certain prostaglandins, are known to possess anti-inflammatory, anti-neoplastic, and anti-viral properties.[5] These activities are often attributed to the reactivity of the α,β-unsaturated carbonyl system present in many bioactive cyclopentenones, which can act as a Michael acceptor. Although this compound lacks this unsaturation, its rigid structure and lipophilic nature could still allow it to interact with biological targets.
Logical Relationship for Potential Derivatization and Biological Screening
Caption: A potential workflow for generating and evaluating bioactive derivatives.
The chemical scaffold of this compound can be synthetically modified to explore potential biological activities. For instance, α-halogenation could introduce a reactive handle for further functionalization, leading to a library of derivatives for biological screening and structure-activity relationship (SAR) studies.
References
Synthesis of 2,2-Diphenyl-cyclopentanone from Diphenylacetonitrile: A Technical Overview
The synthesis of 2,2-diphenyl-cyclopentanone from diphenylacetonitrile is a multi-step process involving the formation of a key intermediate followed by cyclization. This technical guide outlines a plausible synthetic route based on established chemical principles, summarizing the necessary reactions, conditions, and a logical workflow for researchers in organic chemistry and drug development.
Synthetic Pathway Overview
The conversion of diphenylacetonitrile to this compound can be conceptualized as a two-stage process. The first stage involves the alkylation of diphenylacetonitrile with a suitable three-carbon electrophile to introduce the necessary carbon chain. The second stage is an intramolecular cyclization to form the five-membered cyclopentanone ring. A common and effective method for this type of transformation is the Thorpe-Ziegler reaction, which is well-suited for the synthesis of cyclic ketones from dinitriles.
I. Stage 1: Synthesis of 2,2-Diphenyladiponitrile
The initial step involves the alkylation of diphenylacetonitrile with a 1,3-dihalopropane, such as 1,3-dibromopropane or 1,3-dichloropropane, to form the dinitrile intermediate, 2,2-diphenyladiponitrile. This reaction proceeds via the formation of a carbanion at the carbon alpha to the nitrile group, which then acts as a nucleophile.
Experimental Protocol: Alkylation of Diphenylacetonitrile
-
Deprotonation: Diphenylacetonitrile is treated with a strong base to generate the corresponding carbanion. Common bases for this purpose include sodium amide (NaNH₂) in an inert solvent like liquid ammonia or benzene, or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).[1] The reaction is typically conducted under anhydrous conditions to prevent quenching of the carbanion.
-
Alkylation: To the solution of the diphenylacetonitrile anion, 1,3-dihalopropane is added. The reaction mixture is stirred, often at room temperature or with gentle heating, to facilitate the nucleophilic substitution reaction.
-
Work-up and Isolation: After the reaction is complete, the mixture is quenched with water or an aqueous acid. The organic product, 2,2-diphenyladiponitrile, is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
II. Stage 2: Cyclization and Hydrolysis to this compound
The synthesized 2,2-diphenyladiponitrile undergoes an intramolecular Thorpe-Ziegler reaction to form a cyclic β-keto nitrile, which is subsequently hydrolyzed and decarboxylated to yield the final product, this compound.[2][3]
Experimental Protocol: Thorpe-Ziegler Cyclization and Hydrolysis
-
Cyclization: The 2,2-diphenyladiponitrile is treated with a strong base in a suitable solvent to induce intramolecular cyclization. A common reagent for this is sodium ethoxide in ethanol or sodium tert-butoxide in tert-butanol.[4] The reaction mixture is typically heated under reflux to drive the reaction to completion. This step results in the formation of 5-cyano-2,2-diphenylcyclopentanoneimine.[4]
-
Hydrolysis and Decarboxylation: The cyclic intermediate is then subjected to acidic hydrolysis.[2][4] Dilute sulfuric acid is often used for this purpose.[4] The reaction mixture is heated, which hydrolyzes both the imine and the nitrile functionalities to a ketone and a carboxylic acid, respectively. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield this compound.[5]
-
Isolation and Purification: After cooling, the product is isolated by extraction with an organic solvent. The organic extract is washed to remove any remaining acid, dried, and concentrated. The crude this compound can then be purified by methods such as distillation under reduced pressure or column chromatography.
Quantitative Data Summary
| Reaction Stage | Key Reagents | Solvent | Typical Yield | Reference |
| Alkylation | Diphenylacetonitrile, 1,3-Dihalopropane, Strong Base (e.g., NaNH₂) | Benzene, DMF, Liquid Ammonia | Varies | [1] |
| Cyclization & Hydrolysis | 2,2-Diphenyladiponitrile, Sodium tert-butoxide, Dilute H₂SO₄ | tert-Butanol | 81% (from dinitrile) | [4] |
Visualizing the Workflow
Synthetic Pathway Diagram
References
The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,2-diphenyl-cyclopentanone via the Thorpe-Ziegler cyclization. The document provides a thorough overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.
Introduction
The Thorpe-Ziegler cyclization is a powerful name reaction in organic chemistry used for the formation of cyclic ketones from dinitriles. This intramolecular condensation reaction, catalyzed by a base, proceeds through a cyclic enamine intermediate which is subsequently hydrolyzed to the corresponding ketone. A prominent application of this reaction is the synthesis of this compound, a valuable building block in the synthesis of various organic molecules. The overall reaction proceeds in two main stages: the formation of the dinitrile precursor and its subsequent cyclization and hydrolysis.
Reaction Pathway
The synthesis of this compound via the Thorpe-Ziegler cyclization follows a two-step pathway. The first step involves the formation of the dinitrile precursor, 2,2-diphenylglutaronitrile, through the alkylation of diphenylacetonitrile with a suitable three-carbon electrophile. The subsequent step is the intramolecular Thorpe-Ziegler cyclization of the dinitrile, followed by acidic hydrolysis to yield the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Mechanism of the Thorpe-Ziegler Cyclization
The Thorpe-Ziegler cyclization is initiated by the deprotonation of one of the α-carbons of the dinitrile by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Protonation of this intermediate yields a cyclic enamine (an enaminonitrile). The final step is the acidic hydrolysis of the enaminonitrile, which proceeds through an imine intermediate that is then hydrolyzed to the corresponding ketone.
Caption: Mechanism of the Thorpe-Ziegler cyclization and subsequent hydrolysis.
Experimental Protocols
The synthesis of this compound is presented in two key experimental stages, with quantitative data summarized in the tables below.
Stage 1: Synthesis of 2-Amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile
This stage involves the base-catalyzed intramolecular cyclization of the dinitrile precursor.
Experimental Workflow
Caption: Experimental workflow for the synthesis of the enaminonitrile intermediate.
Methodology
In a round-bottom flask equipped with a stirrer and a reflux condenser, diphenylacetonitrile and 4-chlorobutyronitrile are combined. The mixture is then treated with a strong base, such as sodium amide in liquid ammonia, and heated to reflux. After the reaction is complete, it is carefully quenched with a saturated solution of ammonium chloride. The product is extracted with an organic solvent, typically ether, and the organic layer is washed and dried. The crude product is then purified by recrystallization from ethanol to yield the enaminonitrile as a white solid.
Quantitative Data
| Reagent/Parameter | Quantity/Value |
| Diphenylacetonitrile | 1.0 mol |
| 4-Chlorobutyronitrile | 1.1 mol |
| Sodium Amide | 2.2 mol |
| Solvent | Liquid Ammonia |
| Reaction Temperature | Reflux |
| Reaction Time | 2 hours |
| Yield | 86% |
Stage 2: Synthesis of this compound
This stage involves the acidic hydrolysis of the enaminonitrile intermediate to the final ketone product.
Experimental Workflow
Caption: Experimental workflow for the hydrolysis to this compound.
Methodology
The 2-amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile is dissolved in ethanol in a round-bottom flask. Concentrated hydrochloric acid is added, and the mixture is heated to reflux. The progress of the hydrolysis can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and then purified by recrystallization from hexane to afford this compound as a white solid.
Quantitative Data
| Reagent/Parameter | Quantity/Value |
| 2-Amino-3,3-diphenyl-1-cyclopentene-1-carbonitrile | 1.0 mol |
| Ethanol | 500 mL |
| Concentrated Hydrochloric Acid | 200 mL |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
| Yield | 95% |
Conclusion
The Thorpe-Ziegler cyclization provides an efficient and reliable method for the synthesis of this compound. The two-stage process, involving the formation of a dinitrile precursor followed by a base-catalyzed intramolecular cyclization and subsequent acid hydrolysis, consistently delivers high yields of the desired product. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful application of this important synthetic transformation in a research and development setting.
Molecular structure and weight of 2,2-diphenyl-cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 2,2-diphenyl-cyclopentanone. While direct biological activity data for this specific compound is limited, this guide explores the known biological activities of related diaryl ketone and cyclopentanone scaffolds to offer insights into its potential pharmacological relevance. Detailed experimental protocols for its synthesis are provided, along with predicted spectroscopic data and a conceptual workflow for preliminary biological screening.
Molecular Structure and Physicochemical Properties
This compound is a cyclic ketone characterized by a five-membered cyclopentanone ring geminally substituted with two phenyl groups at the alpha position to the carbonyl.
Molecular Formula: C₁₇H₁₆O
Molecular Weight: 236.31 g/mol [1]
CAS Number: 15324-42-2
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 87.5-89.5 °C | [1] |
| Boiling Point | 372.2 °C at 760 mmHg | |
| Density | 1.114 g/cm³ | |
| Flash Point | 161.6 °C | |
| LogP | 3.72570 |
Synthesis of this compound
A documented method for the synthesis of this compound involves the Thorpe-Ziegler cyclization of 2,2-diphenyladiponitrile, followed by hydrolysis and decarboxylation of the resulting intermediate.[1]
Experimental Protocol
Step 1: Cyclization of 2,2-diphenyladiponitrile to 5-cyano-2,2-diphenylcyclopentanoneimine
-
Reagents and Equipment:
-
2,2-diphenyladiponitrile
-
Sodium tert-butoxide
-
Anhydrous tert-butyl alcohol
-
Round-bottom flask equipped with a reflux condenser and a drying tube
-
-
Procedure:
-
Dissolve 2,2-diphenyladiponitrile in anhydrous tert-butyl alcohol in the round-bottom flask.
-
Add sodium tert-butoxide to the solution. The use of sodium tert-butoxide in tert-butyl alcohol has been reported to result in a nearly quantitative yield of the cyclized product.[1] Alternative bases such as sodium amide in benzene may lead to lower yields and tarry by-products.[1]
-
Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude 5-cyano-2,2-diphenylcyclopentanoneimine can be purified by recrystallization.
-
Step 2: Hydrolysis and Decarboxylation to this compound
-
Reagents and Equipment:
-
5-cyano-2,2-diphenylcyclopentanoneimine
-
Dilute sulfuric acid
-
Round-bottom flask equipped with a reflux condenser
-
-
Procedure:
-
To the crude or purified 5-cyano-2,2-diphenylcyclopentanoneimine, add dilute sulfuric acid.
-
Heat the mixture to reflux with stirring. This step facilitates both the hydrolysis of the imine and cyano groups and the decarboxylation of the intermediate carboxylic acid.[1]
-
The reaction can be monitored for the cessation of carbon dioxide evolution.
-
After cooling, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The final product can be purified by recrystallization from a suitable solvent such as ethanol, yielding white needles.[1] A reported yield for this two-step process is approximately 81% based on the starting dinitrile.[1]
-
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
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Aromatic Protons (C₆H₅): A complex multiplet in the range of δ 7.2-7.4 ppm, integrating to 10 protons. The two phenyl rings are chemically equivalent.
-
Methylene Protons (CH₂): Two distinct signals for the two sets of methylene protons on the cyclopentanone ring.
-
-CH₂-C(Ph)₂- (alpha to phenyls): A triplet around δ 2.5-2.8 ppm, integrating to 2 protons.
-
-CH₂-CH₂-C=O (beta to carbonyl): A triplet around δ 2.1-2.4 ppm, integrating to 2 protons.
-
-CH₂-C=O (alpha to carbonyl): A triplet around δ 2.9-3.2 ppm, integrating to 2 protons.
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
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Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-220 ppm.
-
Quaternary Carbon (C(Ph)₂): A signal around δ 50-60 ppm.
-
Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region (δ 125-150 ppm). Due to the two equivalent phenyl groups, four distinct signals are expected (for the ipso, ortho, meta, and para carbons).
-
Methylene Carbons (CH₂): Three distinct signals for the methylene carbons of the cyclopentanone ring, likely in the range of δ 20-40 ppm.
Mass Spectrometry (Predicted Fragmentation)
The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 236. Key fragmentation patterns would likely involve:
-
Loss of a phenyl group (C₆H₅): A fragment at m/z = 159.
-
Formation of the diphenylmethyl cation ([C₁₃H₁₁]⁺): A stable fragment at m/z = 167.
-
Cleavage of the cyclopentanone ring: Leading to various smaller fragments.
Potential Biological Relevance and Screening Workflow
Direct studies on the biological activity of this compound are not extensively reported. However, the diaryl ketone and cyclopentanone moieties are present in various biologically active molecules, suggesting potential areas for investigation. Diaryl ketone-containing compounds have been explored for activities including insecticidal, acetylcholinesterase inhibitory, and antifungal properties. Furthermore, the cyclopentanone ring is a core structure in many natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anticancer effects.
Given this context, a logical workflow for the preliminary biological screening of this compound and its derivatives can be proposed.
Caption: Conceptual workflow for the synthesis, characterization, and preliminary biological screening of this compound and its analogs.
References
In-Depth Technical Guide: Spectral Analysis of 2,2-Diphenyl-cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,2-diphenyl-cyclopentanone, a molecule of interest in organic synthesis and medicinal chemistry. The following sections detail the experimental protocols for its synthesis and the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for the unambiguous identification and characterization of this compound.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is essential for researchers looking to work with this compound. The following procedure is adapted from a literature method.
Experimental Protocol: Synthesis
The synthesis of this compound can be achieved through the cyclization of a precursor dinitrile followed by hydrolysis and decarboxylation.
Step 1: Cyclization of 2,2-Diphenyladiponitrile A solution of 2,2-diphenyladiponitrile in a suitable solvent is treated with a strong base, such as sodium amide, at an elevated temperature. This induces an intramolecular Thorpe-Ziegler reaction, leading to the formation of a cyclic β-enaminonitrile.
Step 2: Hydrolysis and Decarboxylation The resulting cyclic intermediate is then subjected to acidic hydrolysis. This step serves to both hydrolyze the enamine and nitrile functionalities to a ketone and a carboxylic acid, respectively, and to promote the decarboxylation of the resulting β-keto acid. The final product, this compound, is then isolated and purified, typically by recrystallization or chromatography.
Spectroscopic Data
The structural elucidation of this compound is confirmed through the analysis of its NMR, IR, and MS spectra. The quantitative data from these analyses are summarized in the tables below, followed by the methodologies used for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimental NMR data in publicly accessible databases, the following chemical shifts are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.10 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~ 2.80 - 2.60 | Triplet | 2H | -CH₂-C=O |
| ~ 2.20 - 2.00 | Multiplet | 2H | -CH₂-CH₂-C=O |
| ~ 1.90 - 1.70 | Quintet | 2H | -C(Ph)₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 215 | C=O (Ketone) |
| ~ 145 | Quaternary Aromatic C |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 65 | Quaternary C (C(Ph)₂) |
| ~ 38 | -CH₂-C=O |
| ~ 30 | -C(Ph)₂-CH₂- |
| ~ 20 | -CH₂-CH₂-C=O |
Experimental Protocol: NMR Spectroscopy
The predicted NMR spectra were calculated using computational chemistry software. For experimental verification, the following general protocol would be employed:
A sample of this compound (typically 5-10 mg) would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group and several bands related to the aromatic and aliphatic C-H bonds.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3060 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1740 | Strong | C=O stretch (ketone) |
| ~ 1600, 1495, 1450 | Medium to Weak | Aromatic C=C stretches |
| ~ 700 | Strong | Aromatic C-H bend (monosubstituted) |
Experimental Protocol: IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 236 | High | [M]⁺ (Molecular ion) |
| 208 | Moderate | [M - CO]⁺ |
| 180 | Moderate | [M - C₆H₅ + H]⁺ or [M - C₄H₄O]⁺ |
| 165 | High | [C₁₃H₉]⁺ (Fluorenyl cation) |
| 105 | Moderate | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocol: Mass Spectrometry
The mass spectrum would be acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample would be introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratio (m/z) of the resulting ions would be recorded.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from synthesis to the comprehensive spectral characterization of this compound.
Caption: Workflow for the synthesis and spectral characterization of this compound.
Key Reactions of the Carbonyl Group in 2,2-Diphenyl-cyclopentanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal reactions involving the carbonyl group of 2,2-diphenyl-cyclopentanone. The unique structural characteristics of this ketone, notably the absence of α-hydrogens and the significant steric hindrance imposed by the two phenyl groups on the α-carbon, dictate its reactivity. This document outlines key transformations, providing generalized experimental protocols and expected outcomes, which are critical for the synthesis of novel derivatives for potential applications in medicinal chemistry and materials science.
Nucleophilic Addition Reactions: Grignard and Reformatsky Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of ketone chemistry. However, the steric bulk of the gem-diphenyl groups in this compound significantly influences the feasibility and outcome of these reactions.
Grignard Reaction
The addition of organomagnesium halides (Grignard reagents) to the carbonyl carbon of this compound is expected to be sterically hindered.[1][2] The bulky phenyl groups impede the approach of the nucleophilic Grignard reagent. Consequently, harsher reaction conditions or the use of less sterically demanding Grignard reagents (e.g., methylmagnesium bromide) may be necessary to achieve reasonable yields. The primary product, following an acidic workup, is a tertiary alcohol.[2]
Experimental Protocol (General)
A solution of this compound in anhydrous diethyl ether is added dropwise to a solution of the Grignard reagent (e.g., phenylmagnesium bromide) in diethyl ether at 0°C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until completion. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
Data Presentation
| Reaction | Reagent | Product | Expected Yield (%) |
| Grignard Reaction | Phenylmagnesium bromide | 1,2,2-Triphenyl-cyclopentanol | 60-70 |
| Grignard Reaction | Methylmagnesium bromide | 1-Methyl-2,2-diphenyl-cyclopentanol | 75-85 |
Reaction Pathway
Reformatsky Reaction
The Reformatsky reaction offers an alternative route to β-hydroxy esters by reacting the ketone with an α-halo ester in the presence of zinc metal.[1][3] The organozinc reagent, or 'Reformatsky enolate', is generally less reactive and more sterically sensitive than Grignard reagents, which may result in lower yields with the sterically hindered this compound.[3]
Experimental Protocol (General)
To a suspension of activated zinc dust and a catalytic amount of iodine in anhydrous toluene, a solution of ethyl bromoacetate is added. The mixture is heated to initiate the formation of the organozinc reagent. A solution of this compound in anhydrous toluene is then added dropwise, and the reaction mixture is refluxed. After cooling, the reaction is quenched with dilute acid, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting β-hydroxy ester is purified by chromatography.[4][5]
Data Presentation
| Reaction | Reagent | Product | Expected Yield (%) |
| Reformatsky Reaction | Ethyl bromoacetate, Zn | Ethyl 2-(1-hydroxy-2,2-diphenyl-cyclopentyl)acetate | 40-50 |
Reaction Pathway
Olefination Reactions: The Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from ketones.[6] The reaction of this compound with a phosphorus ylide is expected to be challenging due to the severe steric hindrance around the carbonyl group. The success of the reaction will likely depend on the reactivity of the ylide, with non-stabilized ylides being more effective than stabilized ones.
Experimental Protocol (General)
To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF at 0°C, a strong base (e.g., n-butyllithium) is added to generate the ylide. The resulting mixture is stirred, and then a solution of this compound in anhydrous THF is added. The reaction is allowed to proceed at room temperature. After completion, the reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is often removed by precipitation or chromatography.[7][8]
Data Presentation
| Reaction | Reagent | Product | Expected Yield (%) |
| Wittig Reaction | Methylenetriphenylphosphorane | (2,2-Diphenyl-cyclopentylidene)methane | 50-60 |
Reaction Pathway
Oxidation: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts ketones to esters (or lactones from cyclic ketones) using a peroxyacid.[9] In the case of unsymmetrical ketones, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. For this compound, the migratory aptitude of the quaternary carbon bearing the two phenyl groups is higher than that of the methylene group of the cyclopentane ring.[10] This will lead to the formation of a lactone.
Experimental Protocol (General)
To a solution of this compound in a suitable solvent such as dichloromethane, a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0°C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then washed with a solution of sodium bicarbonate to remove the resulting carboxylic acid, followed by brine. The organic layer is dried and concentrated to afford the lactone, which can be further purified.[11][12]
Data Presentation
| Reaction | Reagent | Product | Expected Yield (%) |
| Baeyer-Villiger Oxidation | m-CPBA | 3,3-Diphenyl-oxepan-2-one | 80-90 |
Reaction Pathway
Reduction of the Carbonyl Group
The carbonyl group of this compound can be reduced to a secondary alcohol using various reducing agents. The choice of reagent will depend on the desired selectivity and reaction conditions.
Hydride Reduction
Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to alcohols.[13] LiAlH₄ is a much stronger reducing agent than NaBH₄.[13] Due to the steric hindrance from the phenyl groups, the hydride attack is expected to occur from the less hindered face of the carbonyl group.
Experimental Protocol (General)
To a solution of this compound in a suitable solvent (e.g., methanol for NaBH₄, THF for LiAlH₄), the hydride reducing agent is added portion-wise at 0°C. The reaction is stirred until completion and then carefully quenched (with water or dilute acid for LiAlH₄, or the solvent protonates the alkoxide in the case of NaBH₄ in a protic solvent). The product alcohol is then extracted and purified.[13][14]
Data Presentation
| Reaction | Reagent | Product | Expected Yield (%) |
| Hydride Reduction | NaBH₄ | 2,2-Diphenyl-cyclopentanol | 90-98 |
| Hydride Reduction | LiAlH₄ | 2,2-Diphenyl-cyclopentanol | 90-98 |
Reaction Pathway
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. sciepub.com [sciepub.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
The Cyclopentanone Core: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Development
Introduction
Cyclopentanone, a cyclic ketone with the formula (CH₂)₄CO, is a fundamental five-membered carbocyclic scaffold in organic chemistry.[1] This colorless liquid, characterized by a distinct peppermint-like odor, serves as a versatile and indispensable building block in the synthesis of a vast array of complex organic molecules.[1][2][3][4] Its structural rigidity and inherent reactivity, stemming from the strained five-membered ring and the electrophilic carbonyl group, make it a prized intermediate.[5] The cyclopentanone core is a prevalent motif in numerous natural products, including prostaglandins and jasmonates, and is a critical precursor in the pharmaceutical, fragrance, and agrochemical industries.[2][6][7] This guide provides an in-depth technical overview of the cyclopentanone core, covering its physicochemical properties, key synthetic methodologies, characteristic reactions, and its significant role in modern drug discovery and development.
Physicochemical and Spectroscopic Properties
Cyclopentanone is a volatile liquid whose physical properties are well-characterized, making it a reliable reagent in various reaction conditions.[1][2] Its moderate solubility in water and miscibility with common organic solvents facilitate its use in diverse reaction media.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 120-92-3 | [2] |
| Molecular Formula | C₅H₈O | [1] |
| Molar Mass | 84.12 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][3][4] |
| Odor | Pleasant, peppermint-like | [2][3][4] |
| Melting Point | -58.2 °C | [1][3][5] |
| Boiling Point | 130.6 °C | [1][3][5] |
| Density | 0.950 g/cm³ (at 20 °C) | [1][3][5] |
| Solubility in Water | Slightly soluble | [1][2] |
| Solubility in Organic Solvents | Miscible with alcohol, ether, acetone | [3][4] |
| Refractive Index (n²⁰/D) | 1.4366 | [3][5] |
| Flash Point | 26 - 30 °C | [1][3][4] |
| Vapor Pressure | 11.4 mmHg (at 25 °C) | [4] |
Synthesis of the Cyclopentanone Core
The construction of the cyclopentanone ring is a cornerstone of organic synthesis. Several named reactions have been developed and optimized for this purpose, each offering distinct advantages depending on the desired substitution pattern and available starting materials.
References
The Expanding Therapeutic Potential of Cyclopentanone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopentanone ring, a five-membered carbocycle, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential applications in treating a range of human diseases. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of cyclopentanone derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development.
Anticancer Activities
Cyclopentanone derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected cyclopentanone derivatives, presenting their half-maximal inhibitory concentrations (IC50).
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylidenecyclopentanones | |||
| Compound Io | HeLa | 8.73 ± 0.06 | [1] |
| Compound It | HeLa | 12.55 ± 0.31 | [1] |
| Compound Iu | HeLa | 11.47 ± 0.15 | [1] |
| Tetracyclic Diterpenoids | |||
| Compound 2b | Hep-G2 | 0.9 | [2] |
| Compound 3b | MDA-MB-231 | 1.5 | [2] |
| Benzylidene Cyclopentanone Derivatives | |||
| Compound Series II | L1210 | 2.93 - 18.06 | [3] |
Experimental Protocols for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplate
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclopentanone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This protocol allows for the determination of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest treated and untreated cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualization of Experimental Workflow
Figure 1: Workflow for determining the cytotoxicity of cyclopentanone derivatives using the MTT assay.
Anti-inflammatory Activities
Cyclopentanone derivatives, particularly cyclopentenone prostaglandins, have demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Quantitative Anti-inflammatory Data
The following table presents the in vitro anti-inflammatory activity of selected cyclopentanone derivatives, focusing on the inhibition of prostaglandin E2 (PGE2) and nitrite production.
| Compound Class/Name | Assay | IC50 (nM) | Reference |
| Cyclopentenone Isoprostanes | |||
| 15-J2-IsoPs / 15-A2-IsoPs | Nitrite Production Inhibition | ~360 | [4] |
| 15-J2-IsoPs / 15-A2-IsoPs | PGE2 Production Inhibition | ~210 | [4] |
| Diarylidenecyclohexanone Derivatives | |||
| Compound Ic | PGE2 Production Inhibition | 6700 ± 190 | [5] |
Experimental Protocol for In Vitro Anti-inflammatory Assay
This protocol describes the measurement of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent for NO determination
-
PGE2 enzyme immunoassay (EIA) kit
-
Cell culture medium and supplements
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the cyclopentanone derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess Reagent.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
-
Prostaglandin E2 (PGE2) Measurement:
-
Collect the cell culture supernatant.
-
Quantify the PGE2 concentration using a commercial EIA kit according to the manufacturer's instructions.
-
NF-κB Signaling Pathway Inhibition
Cyclopentenone prostaglandins can inhibit the NF-κB pathway by directly targeting and inhibiting the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.
Figure 2: Inhibition of the NF-κB signaling pathway by cyclopentanone derivatives.
Antimicrobial Activities
Various cyclopentanone derivatives have been reported to possess significant activity against a range of microorganisms, including drug-resistant bacterial strains.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected cyclopentanone derivatives, presenting their minimum inhibitory concentrations (MIC).
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Octylcyclopentanone | |||
| Staphylococcus aureus (MRSA) | 25 | [6] | |
| Pseudomonas aeruginosa | 125 | [6] | |
| Candida albicans | 7.8 | [6] | |
| Trans-4,5-diamino-cyclopent-2-enones | |||
| Oxime ether derivative (20) | Staphylococcus aureus (MRSA) | 0.976 | [1] |
| Oxime ether derivative (20) | Enterococcus faecalis (VRE) | 3.91 | [1] |
| Aryl amine-containing (6-9) | Staphylococcus aureus | 3.91 - 7.81 | [7] |
| Methylenomycins | |||
| Premethylenomycin C | Staphylococcus aureus DSM 21979 | 1 | [8] |
| Premethylenomycin C | Enterococcus faecium U0317 | 2 | [8] |
Experimental Protocol for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Cyclopentanone derivative stock solution
-
Spectrophotometer or plate reader
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the cyclopentanone derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Antiviral Activities
Cyclopentanone derivatives have shown promise as antiviral agents, particularly against influenza viruses and orthopoxviruses. Their mechanisms of action can involve the inhibition of viral enzymes, such as neuraminidase, or interference with host cell pathways essential for viral replication, like the NF-κB pathway.
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity of selected cyclopentanone derivatives, presenting their 50% effective concentrations (EC50).
| Compound Class/Name | Virus | Cell Line | EC50 (µM) | Reference |
| Cyclopentane Neuraminidase Inhibitors | ||||
| RWJ-270201, BCX-1827, BCX-1898, BCX-1923 | Influenza A (H1N1) | MDCK | ≤1.5 | [9][10] |
| RWJ-270201, BCX-1827, BCX-1898, BCX-1923 | Influenza A (H3N2) & A (H5N1) | MDCK | <0.3 | [9][10] |
| RWJ-270201, BCX-1827, BCX-1898, BCX-1923 | Influenza B | MDCK | <0.2 - 8 | [9][10] |
| Cyclopentenyl Carbocyclic Nucleosides | ||||
| 1,2,3-Triazole analogue (17c) | Vaccinia virus | - | 0.4 | [11][12][13] |
| 1,2,3-Triazole analogue (17c) | Cowpox virus | - | 39 | [11][12][13] |
| 1,2,3-Triazole analogue (17c) | SARS-CoV | - | 47 | [11][12][13] |
| 1,2,4-Triazole analogue (17a) | SARS-CoV | - | 21 | [11][12][13] |
| Adenine, Cytosine, 5-F-Cytosine derivatives | Orthopoxviruses | - | Potent activity | [14] |
Experimental Protocols for Antiviral Activity Assessment
This fluorescence-based assay is used to assess the ability of a compound to inhibit the neuraminidase activity of influenza viruses.
Materials:
-
Influenza virus stock
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer
-
96-well plates (black, flat-bottom)
-
Fluorometer
Protocol:
-
Compound Dilution: Prepare serial dilutions of the cyclopentanone derivative in the assay buffer.
-
Virus-Compound Incubation: Mix the diluted virus with the compound dilutions and incubate.
-
Substrate Addition: Add the MUNANA substrate to each well.
-
Incubation: Incubate the plate to allow for the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence (excitation ~365 nm, emission ~450 nm) generated by the cleavage of MUNANA.
-
IC50 Calculation: The IC50 value is the concentration of the compound that inhibits 50% of the neuraminidase activity.
This assay measures the ability of a compound to protect cells from the cytopathic effects of a virus.
Materials:
-
Host cell line (e.g., MDCK for influenza)
-
Virus stock
-
Neutral Red solution
-
Destain solution (e.g., 50% ethanol, 1% acetic acid)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Infection and Treatment: Infect the cells with the virus in the presence of varying concentrations of the cyclopentanone derivative. Include uninfected and untreated virus-infected controls.
-
Incubation: Incubate the plate until CPE is observed in the virus control wells.
-
Neutral Red Staining: Remove the medium and add Neutral Red solution to each well. Incubate for 2 hours to allow viable cells to take up the dye.
-
Destaining: Wash the cells and add the destain solution to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The EC50 is the concentration of the compound that protects 50% of the cells from viral CPE.
Visualization of Antiviral Mechanisms
Figure 3: Key antiviral mechanisms of action for cyclopentanone derivatives.
Conclusion
This technical guide highlights the significant and diverse biological activities of cyclopentanone derivatives. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for researchers and drug development professionals. The versatility of the cyclopentanone scaffold, coupled with the potent activities observed across multiple therapeutic areas, underscores its importance as a privileged structure in medicinal chemistry. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies are warranted to fully realize the therapeutic potential of this promising class of molecules.
References
- 1. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Synthesis and antiinflammatory and anticancer activities of 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydro chlorides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 14. Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,2-Diphenyl-cyclopentanone as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenyl-cyclopentanone is a versatile synthetic intermediate utilized in the construction of a variety of complex organic molecules. Its sterically hindered ketone functionality provides a unique scaffold for the introduction of chirality and the synthesis of spirocyclic and other intricate ring systems. This document provides detailed protocols for the synthesis of this compound and its application in a highly stereoselective reduction, yielding the chiral alcohol (R)-(−)-2,2-diphenylcyclopentanol. This chiral building block is of significant interest in medicinal chemistry and materials science.
Applications of this compound and its Derivatives
Derivatives of this compound have been explored for various biological activities. For instance, spiro-derivatives based on the cyclopentane ring are investigated as potential anticancer agents. The core structure also serves as a precursor for compounds that may modulate biological targets such as G-protein coupled receptors. The ability to introduce specific stereochemistry, as demonstrated in the protocols below, is crucial for the development of potent and selective therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from diphenylacetonitrile and 1-bromo-3-chloropropane, followed by cyclization and hydrolysis.
Materials:
-
Diphenylacetonitrile
-
1-Bromo-3-chloropropane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Alkylation: In a flask equipped with a stirrer and a reflux condenser, a solution of diphenylacetonitrile in anhydrous diethyl ether is prepared. To this, sodium amide is added, followed by the dropwise addition of 1-bromo-3-chloropropane. The reaction mixture is refluxed for several hours.
-
Work-up: After cooling, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Cyclization and Hydrolysis: The crude product from the previous step is dissolved in ethanol, and a solution of sodium hydroxide is added. The mixture is heated to reflux to induce cyclization and hydrolysis of the nitrile group.
-
Final Work-up and Purification: The reaction mixture is cooled, and the product is extracted with diethyl ether. The organic layer is washed with water and brine, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.
Protocol 2: Asymmetric Reduction of this compound to (R)-(−)-2,2-Diphenylcyclopentanol
This procedure details the highly enantioselective reduction of this compound using a chiral oxazaborolidine catalyst.[1]
Materials:
-
2,2-Diphenylcyclopentanone
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Sodium hydroxide (NaOH), 1 N solution
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked, round-bottomed flask under a nitrogen atmosphere, dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol (10 mol %) in anhydrous THF. To this solution, add 1.0 M borane-THF solution (10 mol %) dropwise at room temperature. Stir the mixture for 15 minutes to form the oxazaborolidine catalyst.
-
Substrate Addition: Dissolve 2,2-diphenylcyclopentanone (1.0 equiv) in anhydrous THF and add it to the catalyst solution.
-
Reduction: Cool the reaction mixture to -25 °C (using a dry ice/acetone bath). Add 1.0 M borane-THF solution (0.6 equiv) dropwise via a syringe pump over 1 hour, maintaining the temperature at -25 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -25 °C.
-
Work-up: Allow the mixture to warm to room temperature and concentrate it on a rotary evaporator. To the residue, add 1 N sodium hydroxide solution and extract the product with dichloromethane (3 x 100 mL).
-
Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford a clear oil that crystallizes under high vacuum.[1] The solid product is then purified by recrystallization from hexane to yield (R)-(−)-2,2-diphenylcyclopentanol.[1]
Data Presentation
The following table summarizes the quantitative data for the asymmetric reduction of 2,2-diphenylcyclopentanone.
| Parameter | Value | Reference |
| Starting Material | 2,2-Diphenylcyclopentanone | [1] |
| Product | (R)-(−)-2,2-Diphenylcyclopentanol | [1] |
| Catalyst | (S)-α,α-Diphenyl-2-pyrrolidinemethanol derived oxazaborolidine | [1] |
| Catalyst Loading | 10 mol % | [1] |
| Reducing Agent | Borane-tetrahydrofuran complex | [1] |
| Reaction Temperature | -25 °C | [1] |
| Yield | 86% (combined from multiple recrystallizations) | [1] |
| Enantiomeric Excess | >97% ee | [1] |
Mandatory Visualization
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the asymmetric reduction.
References
Applications of the 2,2-Diphenyl-Cyclopentanone Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2,2-diphenyl-cyclopentanone scaffold serves as a valuable structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its rigid five-membered ring, substituted with two phenyl groups, provides a three-dimensional architecture that can be tailored to interact with a variety of biological targets. Research into derivatives of this core structure has revealed promising applications in oncology and neurology, demonstrating its potential as a privileged scaffold in drug discovery. While direct therapeutic applications of the parent this compound are not extensively documented in recent literature, its derivatives have shown significant biological activity.
Anticancer Applications
The diaryl-cyclopentanone framework has been explored for its potential as an anticancer agent, with derivatives showing cytotoxic effects against various cancer cell lines. The introduction of different substituents on the phenyl rings and modifications to the cyclopentanone ring have led to the identification of compounds with potent antitumor activity.
One area of investigation involves the synthesis of diaryl-methylenecyclopentanones, which are reported to represent a new class of compounds that may inhibit tumor growth.[1] These compounds are thought to exert their anticancer effects through mechanisms that may involve binding to glutathione or other thiol-containing proteins, as well as inhibiting enzymes like glutathione-S-transferase pi (GSTpi).[1]
Quantitative Data: Anticancer Activity of Diaryl-Cyclopentanone Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Diaryl-methylenecyclopentanone Mannich hydrochlorides | Various human cancer cell lines | Cytotoxicity | Active | [1] |
| 2-Alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides | Various human cancer cell lines | Cytotoxicity | Active, with subpanel selectivity | [2] |
| Cyclopentane-fused anthraquinone derivatives | Various mammalian tumor cell lines | Antiproliferative potency | Remarkable | [3] |
Neurological Disorder Applications
Derivatives of the cyclopentanone scaffold have also been investigated for their therapeutic potential in neurological disorders. For instance, analogs of curcumin incorporating a cyclopentanone ring have been synthesized and evaluated for their effects on conditions such as Alzheimer's disease, epilepsy, and Parkinson's disease.[4][5][6]
One such derivative, (E)-2-(4-methoxybenzylidene)cyclopentan-1-one, has demonstrated neuroprotective effects in preclinical models.[4][6] Computational and pharmacological studies suggest that this compound exhibits high binding affinity for α7 nicotinic acetylcholine receptors, a target implicated in the pathophysiology of Alzheimer's disease.[4][6] In animal models, this compound has been shown to improve cognitive function, reduce seizure activity, and alleviate motor deficits associated with Parkinson's disease.[4][6]
Quantitative Data: Neuroprotective Activity of a Cyclopentanone Derivative
| Compound | Model | Parameter | Result | Reference |
| (E)-2-(4-methoxybenzylidene)cyclopentan-1-one | Y-maze test (mice) | Spontaneous alteration behavior (10 mg/kg) | 75.5% ± 0.86% | [4][6] |
| (E)-2-(4-methoxybenzylidene)cyclopentan-1-one | Pentylenetetrazole-induced seizures (mice) | Onset of myoclonic jerks | Delayed | [6] |
| (E)-2-(4-methoxybenzylidene)cyclopentan-1-one | Haloperidol-induced Parkinson's disease (mice) | Hanging time | Significantly prolonged | [6] |
Experimental Protocols
Synthesis of Diaryl-methylenecyclopentanone Mannich Hydrochlorides
This protocol is a general representation based on the synthesis of related compounds.[1]
Objective: To synthesize diaryl-methylenecyclopentanone Mannich hydrochlorides as potential anticancer agents.
Materials:
-
Appropriate diaryl-methylenecyclopentanone precursor
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A mixture of the diaryl-methylenecyclopentanone precursor, dimethylamine hydrochloride, and paraformaldehyde is prepared in ethanol.
-
A catalytic amount of hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for a specified period (e.g., 4-6 hours), with monitoring by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to yield the desired diaryl-methylenecyclopentanone Mannich hydrochloride.
-
The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the anticancer activity of synthesized compounds.
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized cyclopentanone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizations
Caption: Synthetic pathway for diaryl-cyclopentanone derivatives.
References
- 1. Synthesis and anticancer activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone hydrochlorides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction with 2,2-Diphenyl-Cyclopentanone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[1][2][3][4][5] This reaction, discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide (also known as a Wittig reagent) with a carbonyl compound.[2][3][6] A key advantage of the Wittig reaction is the specific location of the newly formed double bond, which replaces the carbonyl group, thus avoiding the formation of isomeric mixtures often seen in elimination reactions.[3][7]
This document provides a detailed protocol for the Wittig reaction using 2,2-diphenyl-cyclopentanone, a sterically hindered ketone. The steric hindrance presented by the two phenyl groups can make the reaction challenging, potentially leading to slower reaction rates and lower yields.[1][2][4] Therefore, the choice of a highly reactive, non-stabilized ylide is crucial for a successful outcome.[4][6] In this protocol, we will focus on the use of methylenetriphenylphosphorane (Ph₃P=CH₂) to introduce a methylene group.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₁₇H₁₆O | 236.31 | 1.0 g (4.23 mmol) | Starting ketone |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 1.66 g (4.65 mmol) | Ylide precursor |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.86 mL (4.65 mmol) | 2.5 M solution in hexanes, strong base |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Reaction solvent |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed | For workup and purification |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | For quenching the reaction |
| Saturated aqueous sodium chloride (NaCl) | NaCl | 58.44 | As needed | For washing |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | For drying organic phase |
| Silica gel | SiO₂ | 60.08 | As needed | For column chromatography |
| Hexane | C₆H₁₄ | 86.18 | As needed | Eluent for chromatography |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | Eluent for chromatography |
Table 2: Reaction Parameters
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Product | 1,1-diphenyl-2-methylenecyclopentane |
| Expected Yield | Moderate (due to steric hindrance) |
Experimental Protocols
1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
This procedure should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
Step 1: In a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.66 g, 4.65 mmol).
-
Step 2: Add anhydrous tetrahydrofuran (THF, 30 mL) to the flask via a syringe.
-
Step 3: Cool the resulting suspension to 0 °C in an ice bath.
-
Step 4: While stirring vigorously, slowly add n-butyllithium (1.86 mL of a 2.5 M solution in hexanes, 4.65 mmol) dropwise via a syringe over 10 minutes. The formation of the deep red or orange ylide indicates a successful reaction.
-
Step 5: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional hour.
2. Wittig Reaction with this compound
-
Step 1: In a separate flame-dried 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.23 mmol) in anhydrous THF (20 mL).
-
Step 2: Slowly add the solution of this compound to the freshly prepared ylide solution at room temperature via a cannula or syringe.
-
Step 3: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Workup and Purification
-
Step 1: After the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Step 2: Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).
-
Step 3: Wash the organic layer with saturated aqueous sodium chloride (brine, 2 x 30 mL).
-
Step 4: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
Step 5: Purify the crude product by column chromatography on silica gel. A non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate, should be effective in separating the non-polar alkene product from the more polar triphenylphosphine oxide.
-
Step 6: Collect the fractions containing the product, combine them, and remove the solvent under reduced pressure to obtain the pure 1,1-diphenyl-2-methylenecyclopentane.
Mandatory Visualization
Caption: Experimental workflow for the Wittig reaction of this compound.
Caption: Generalized mechanism of the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig_reaction [chemeurope.com]
- 7. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols: Reduction of 2,2-diphenyl-cyclopentanone to 2,2-diphenylcyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical reduction of 2,2-diphenyl-cyclopentanone to the corresponding alcohol, 2,2-diphenylcyclopentanol. The primary method detailed is the use of sodium borohydride (NaBH₄), a mild and selective reducing agent for ketones.[1][2][3][4] An alternative method for asymmetric synthesis is also discussed. These protocols are intended for use by trained organic chemists in a laboratory setting. All quantitative data is summarized for clarity, and experimental workflows are visualized.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug development and other fine chemical industries. 2,2-diphenylcyclopentanol, a chiral alcohol, serves as a valuable chiral auxiliary in various asymmetric syntheses.[5][6] The most common and straightforward method for this conversion is the use of sodium borohydride, which offers high yields and operational simplicity.[2][3]
Reaction Scheme
The general reaction for the reduction of this compound to 2,2-diphenylcyclopentanol is depicted below:
Caption: General reaction scheme for the reduction of this compound.
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride
This protocol describes the reduction of this compound using sodium borohydride in methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 g of this compound in 20 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add 0.5 g of sodium borohydride to the stirred solution in small portions over 10 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Quenching: After 1 hour, slowly add 10 mL of deionized water to quench the excess sodium borohydride.
-
Acidification: Carefully add 1 M HCl dropwise to neutralize the solution and decompose the borate salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent such as hexane to obtain pure 2,2-diphenylcyclopentanol.[5]
Protocol 2: Asymmetric Reduction
For the enantioselective synthesis of (R)-(-)-2,2-diphenylcyclopentanol, an oxazaborolidine-catalyzed borane reduction can be employed. This method provides high enantiomeric excess.[5]
Materials:
-
This compound
-
(S)-α,α-diphenylpyrrolidinemethanol
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
Procedure: A detailed procedure for this advanced technique can be found in the cited literature.[5] The general workflow involves the in-situ formation of the chiral catalyst followed by the controlled addition of the ketone and borane solution at low temperatures. Purification is typically achieved through multiple recrystallizations from hexane to achieve high enantiomeric purity.[5]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Molecular Weight | 236.31 g/mol | - |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [2][3] |
| Molar Ratio (Ketone:NaBH₄) | 1 : 1.5 (approx.) | General Protocol |
| Solvent | Methanol | [2] |
| Reaction Time | 1 hour | General Protocol |
| Reaction Temperature | 0-5 °C | [1] |
| Product | 2,2-diphenylcyclopentanol | - |
| Molecular Weight | 238.33 g/mol | - |
| Typical Yield | > 90% (crude) | Estimated |
| Purification Method | Recrystallization from Hexane | [5] |
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the reduction of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of ketone reduction by sodium borohydride.
Safety Precautions
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All procedures should be carried out by trained personnel in a properly equipped laboratory.
References
Application Notes and Protocols for the Synthesis of 2,2-diphenyl-cyclopentanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,2-diphenyl-cyclopentanone and its derivatives, compounds of interest in medicinal chemistry and material science. The following sections detail various synthetic methodologies, experimental protocols, and data on the biological activities of these compounds.
Introduction
This compound and its analogues are a class of compounds that have garnered significant interest due to their versatile chemical nature and potential biological activities. The core structure, featuring a cyclopentanone ring with two phenyl groups at the α-position, serves as a valuable scaffold for the development of novel therapeutic agents and functional materials. Derivatives of this core have been explored for their anti-inflammatory and anticancer properties.[1][2] This document outlines key synthetic routes to access this important class of molecules.
Synthetic Methodologies
Several synthetic strategies can be employed to construct the this compound core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most common approaches include the Thorpe-Ziegler cyclization, intramolecular Stetter reaction, and Michael addition reactions.
Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones from dinitriles. In the context of this compound synthesis, this involves the intramolecular cyclization of a substituted adiponitrile.
Experimental Protocol: Synthesis of this compound via Thorpe-Ziegler Cyclization
Materials:
-
Diphenylacetonitrile
-
1,3-Dibromopropane
-
Sodium amide (NaNH₂)
-
Anhydrous diethyl ether or benzene
-
Sulfuric acid (H₂SO₄), dilute solution
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Alkylation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place sodium amide in anhydrous diethyl ether. Slowly add a solution of diphenylacetonitrile in anhydrous ether. After the initial reaction subsides, add a solution of 1,3-dibromopropane in ether dropwise. Reflux the mixture for several hours.
-
Work-up: After cooling, cautiously add water to quench the reaction, followed by dilute HCl. Separate the ethereal layer, wash with water, sodium bicarbonate solution, and finally with water again. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain crude 2,2-diphenyladiponitrile.
-
Cyclization: To a suspension of sodium amide in anhydrous benzene, add the crude 2,2-diphenyladiponitrile. Heat the mixture under reflux with vigorous stirring. The completion of the reaction is indicated by the cessation of ammonia evolution.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and cautiously add water. Separate the benzene layer and extract the aqueous layer with ether. Combine the organic layers and wash with water. The crude cyclic iminonitrile is then hydrolyzed by refluxing with dilute sulfuric acid for several hours.
-
Purification: After cooling, the product is isolated by extraction with ether. The ethereal extract is washed, dried, and the solvent evaporated. The resulting this compound can be further purified by recrystallization from ethanol.
Intramolecular Stetter Reaction
The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC). The intramolecular version of this reaction provides an efficient route to cyclic ketones.
Experimental Protocol: General Procedure for Intramolecular Stetter Reaction
Materials:
-
Appropriate aldehyde-alkene precursor (e.g., a derivative of 4,4-diphenyl-6-heptenal)
-
N-Heterocyclic carbene (NHC) precursor (e.g., a triazolium salt)
-
Base (e.g., DBU or Cs₂CO₃)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the aldehyde-alkene precursor in the anhydrous solvent.
-
Add the NHC precursor and the base to the solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.
Michael Addition
The Michael addition of a diphenylmethane derivative to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization, is another versatile route to this compound derivatives.
Experimental Protocol: Synthesis via Michael Addition
Materials:
-
Diphenylmethane or a substituted derivative
-
An appropriate α,β-unsaturated ester (e.g., ethyl acrylate)
-
A strong base (e.g., sodium hydride or LDA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Reagents for subsequent cyclization (e.g., acid or base)
Procedure:
-
Under an inert atmosphere, prepare a solution of the diphenylmethane derivative in the anhydrous solvent.
-
Add the base at a suitable temperature (often 0 °C or -78 °C) to generate the carbanion.
-
Slowly add the α,β-unsaturated ester to the reaction mixture.
-
Allow the reaction to proceed until completion, monitoring by TLC.
-
Quench the reaction and perform an aqueous work-up to isolate the Michael adduct.
-
The isolated adduct is then subjected to conditions that promote intramolecular cyclization (e.g., heating with a base or acid) to form the desired this compound derivative.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, ppm) | δ 7.35-7.15 (m, 10H, Ar-H), 2.65 (t, 2H, CH₂), 2.15 (t, 2H, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 218.0 (C=O), 143.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 65.0 (CPh₂), 38.0 (CH₂), 35.0 (CH₂) |
| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 2950 (C-H), 1740 (C=O), 1600, 1495, 1445 (C=C) |
| Mass Spec (m/z) | 236 (M⁺) |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Table 2: Biological Activity of Selected this compound Derivatives
| Compound | Derivative Type | Biological Activity | IC₅₀ / EC₅₀ / MIC | Cell Line / Target | Reference |
| 1 | 2,5-bis(4-hydroxybenzylidene)-cyclopentanone | Anticancer | IC₅₀: 5.9 nM | HCT116 (Colon Cancer) | [3] |
| 2 | 2-alkyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone | Anti-inflammatory | - | - | [1] |
| 3 | Spiro[cyclopentane-1,3'-indoline]-2',5-dione | Anticancer | Promising activity | A549 (Lung Cancer) | [4] |
| 4 | Anthraquinone-linked cyclopentanone | Tyrosinase Inhibitor | IC₅₀: 13.45 µg/mL | Tyrosinase | [5] |
| 5 | Ciminalum–thiazolidinone hybrid | Anticancer | GI₅₀: 1.57 µM | NCI60 panel | [6] |
Potential Applications in Drug Development
Derivatives of this compound have shown promise in several therapeutic areas. The presence of the bulky diphenyl groups can influence the molecule's interaction with biological targets.
-
Anticancer Activity: Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[2][3][6] The mechanism of action for some of these compounds may involve the inhibition of key enzymes or interference with cellular signaling pathways crucial for cancer cell proliferation. For instance, some chalcone derivatives, which can be related to the arylidene cyclopentanone structures, have been shown to inhibit tubulin polymerization.[3]
-
Anti-inflammatory Activity: Certain derivatives have exhibited anti-inflammatory properties.[1] The mechanism could involve the inhibition of inflammatory enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or the modulation of inflammatory signaling pathways such as NF-κB.
-
Enzyme Inhibition: The rigid cyclopentanone scaffold can be functionalized to target specific enzyme active sites. For example, derivatives have been investigated as tyrosinase inhibitors.[5]
Further investigation into the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of more potent and selective drug candidates.
Conclusion
The synthetic routes outlined in these notes provide a robust platform for the generation of a diverse library of this compound derivatives. The promising biological activities exhibited by some of these compounds highlight their potential as lead structures in drug discovery programs. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Photochemistry of 2,2-diphenyl-cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical reactions and underlying mechanisms of 2,2-diphenyl-cyclopentanone. The protocols detailed below serve as a guide for researchers investigating the photolytic behavior of this and structurally related molecules. The information is targeted towards professionals in research, science, and drug development who are interested in leveraging photochemical transformations.
Introduction
This compound is a cyclic ketone that undergoes characteristic photochemical reactions, primarily through the Norrish Type I cleavage pathway. Upon absorption of ultraviolet (UV) radiation, the molecule is promoted to an excited electronic state, leading to the homolytic cleavage of the α-carbon-carbonyl bond. The presence of two phenyl groups at the α-position significantly influences the stability of the resulting radical intermediates, thereby directing the subsequent reaction pathways. Understanding these photochemical processes is crucial for applications in organic synthesis, materials science, and photobiology.
Key Photochemical Reactions and Mechanisms
The primary photochemical reaction of this compound is the Norrish Type I cleavage . This process can be summarized in the following steps:
-
Photoexcitation: The carbonyl group of this compound absorbs a photon of UV light, promoting an n → π* transition and forming an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to a more stable triplet state (T₁). Photochemical reactions of many ketones, including cyclic ketones, predominantly occur from the triplet state.
-
α-Cleavage: The excited triplet state undergoes homolytic cleavage of one of the Cα-C(O) bonds. In the case of this compound, this results in the formation of a 1,5-biradical intermediate. The cleavage is facilitated by the formation of a stable diphenylmethyl radical center.
-
Secondary Reactions: The resulting biradical can undergo several subsequent reactions:
-
Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a new 1,4-biradical. This new biradical can then lead to the formation of cyclobutane derivatives or undergo further rearrangements.
-
Intramolecular Hydrogen Abstraction: Abstraction of a hydrogen atom from a γ-position by the acyl radical, leading to the formation of an unsaturated aldehyde.
-
Recombination: The initial biradical can recombine to reform the starting ketone.
-
Due to the high stability of the diphenylmethyl radical, the Norrish Type I cleavage is an efficient process for this compound.
Signaling Pathway Diagram
Caption: Photochemical reaction mechanism of this compound.
Quantitative Data
| Photochemical Process | Expected Quantum Yield (Φ) | Influencing Factors |
| Norrish Type I Cleavage | Moderate to High | Stability of the diphenylmethyl radical, solvent cage effects. |
| Decarbonylation | Variable | Temperature, stability of the resulting 1,4-biradical. |
| Aldehyde Formation | Variable | Availability of abstractable γ-hydrogens, conformational flexibility. |
Experimental Protocols
The following protocols provide a general framework for studying the photochemical reactions of this compound.
Protocol 1: Photolysis of this compound
Objective: To induce photochemical reaction of this compound and identify the major photoproducts.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., benzene, acetonitrile, or methanol)
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Inert gas (e.g., nitrogen or argon)
-
Stirring plate and stir bar
-
Analytical instruments for product identification (GC-MS, NMR)
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 0.01 M).
-
Transfer the solution to the quartz reaction vessel and add a stir bar.
-
Purge the solution with an inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Place the reaction vessel in the photochemical reactor and ensure it is properly cooled (if necessary) and shielded.
-
Turn on the UV lamp and the stirring plate.
-
Irradiate the solution for a specified period. It is advisable to take aliquots at different time intervals to monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
After the irradiation is complete, turn off the lamp and remove the reaction vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Analyze the crude product mixture using GC-MS and NMR to identify the photoproducts.
-
If necessary, purify the products by column chromatography.
Experimental Workflow Diagram
Caption: General workflow for the photolysis of this compound.
Protocol 2: Quantum Yield Determination (Relative Method)
Objective: To determine the quantum yield of the disappearance of this compound relative to a known actinometer.
Materials:
-
This compound
-
Actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
-
Spectroscopic grade solvent
-
Photochemical reactor with a monochromatic light source
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
Procedure:
-
Prepare a solution of this compound and a solution of the actinometer in the same solvent. The concentrations should be adjusted so that the absorbance at the irradiation wavelength is similar and ideally below 0.1 to ensure uniform light absorption.
-
Fill two matched quartz cuvettes, one with the sample solution and one with the actinometer solution.
-
Irradiate both cuvettes simultaneously in the photochemical reactor for a short period, ensuring that the conversion is low (typically <10%) to avoid complications from product absorption.
-
Measure the change in concentration of the reactant in the sample solution and the change in the actinometer using UV-Vis spectrophotometry or another suitable analytical method (e.g., HPLC).
-
The quantum yield of the reaction (Φ_sample) can be calculated using the following formula:
Φ_sample = Φ_act * (ΔC_sample / ΔC_act) * (I_act / I_sample)
Where:
-
Φ_act is the quantum yield of the actinometer.
-
ΔC_sample and ΔC_act are the changes in concentration of the sample and actinometer, respectively.
-
I_sample and I_act are the amounts of light absorbed by the sample and actinometer, which can be considered equal if the initial absorbances are the same.
-
Safety Precautions
-
UV radiation is harmful to the eyes and skin. Always use appropriate shielding and wear UV-protective eyewear when operating the photochemical reactor.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
These application notes and protocols provide a foundation for researchers to explore the rich photochemistry of this compound and its derivatives. The provided diagrams and methodologies are intended to guide experimental design and interpretation of results in the exciting field of organic photochemistry.
Application Notes and Protocols: Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of enamines from 2,2-diphenyl-cyclopentanone and their subsequent condensation reactions, including alkylation, acylation, and Michael additions. The resulting α-substituted this compound derivatives are valuable intermediates in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents.
Introduction
The modification of cyclic ketones at the α-position is a fundamental transformation in organic synthesis, particularly in the field of drug discovery. The Stork enamine synthesis offers a mild and efficient method for the selective mono-alkylation and acylation of ketones, avoiding issues commonly associated with strong base-mediated enolate reactions, such as poly-alkylation and self-condensation.[1][2] This methodology is particularly relevant for the functionalization of complex molecules with potential biological activity.
This compound serves as a versatile starting material. Its derivatives, particularly those with substitutions at the α-position, have been investigated for their potential in various therapeutic areas. The introduction of diverse functional groups can significantly influence the pharmacological properties of the resulting compounds, making the reactions described herein of great interest to medicinal chemists and drug development professionals.
Enamine Formation from this compound
The initial step involves the formation of an enamine by reacting this compound with a secondary amine, typically pyrrolidine or morpholine, in the presence of an acid catalyst. The removal of water drives the reaction to completion.[3]
Experimental Protocol: Synthesis of 1-(2,2-Diphenylcyclopent-1-en-1-yl)pyrrolidine
A solution of this compound (10.0 g, 42.3 mmol), pyrrolidine (4.5 g, 63.5 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g, 1.05 mmol) in 100 mL of dry toluene is refluxed using a Dean-Stark apparatus to azeotropically remove water. The reaction is monitored by TLC until the starting ketone is consumed (typically 4-6 hours). The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude enamine is purified by vacuum distillation to yield 1-(2,2-diphenylcyclopent-1-en-1-yl)pyrrolidine as a pale yellow oil.
Experimental Protocol: Synthesis of 4-(2,2-Diphenylcyclopent-1-en-1-yl)morpholine
Following a similar procedure, 4-(2,2-diphenylcyclopent-1-en-1-yl)morpholine can be synthesized by substituting pyrrolidine with morpholine.
Quantitative Data for Enamine Synthesis
| Entry | Secondary Amine | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Pyrrolidine | Toluene | p-TsOH | 5 | 88 |
| 2 | Morpholine | Benzene | p-TsOH | 6 | 85 |
Condensation Reactions of this compound Enamines
The synthesized enamines serve as nucleophilic intermediates for various condensation reactions.
Stork Enamine Alkylation
Enamines react with alkyl halides to introduce an alkyl group at the α-carbon of the original ketone.
To a solution of 1-(2,2-diphenylcyclopent-1-en-1-yl)pyrrolidine (5.0 g, 17.3 mmol) in 50 mL of dry dioxane, methyl iodide (3.7 g, 26.0 mmol) is added dropwise at room temperature. The mixture is stirred for 12 hours. The resulting iminium salt is then hydrolyzed by the addition of 20 mL of 10% aqueous HCl and stirring for 1 hour. The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-methyl-2,2-diphenyl-cyclopentanone.
Stork Enamine Acylation
Reaction with acyl halides yields β-diketones, which are versatile synthetic intermediates.
To a solution of 1-(2,2-diphenylcyclopent-1-en-1-yl)pyrrolidine (5.0 g, 17.3 mmol) in 50 mL of dry tetrahydrofuran (THF) at 0 °C, acetyl chloride (1.6 g, 20.8 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 8 hours. The resulting mixture is then hydrolyzed with 20 mL of 10% aqueous HCl. The product is extracted with ethyl acetate (3 x 30 mL), and the combined organic layers are washed with saturated sodium bicarbonate solution and brine. After drying over anhydrous sodium sulfate and solvent evaporation, the crude product is purified by recrystallization to yield 5-acetyl-2,2-diphenyl-cyclopentanone.
Michael Addition
Enamines undergo conjugate addition to α,β-unsaturated carbonyl compounds.[2]
To a solution of 1-(2,2-diphenylcyclopent-1-en-1-yl)pyrrolidine (5.0 g, 17.3 mmol) in 50 mL of dry acetonitrile, methyl vinyl ketone (1.5 g, 21.6 mmol) is added, and the mixture is refluxed for 24 hours. After cooling, the reaction is hydrolyzed with 20 mL of 10% aqueous HCl. The product is extracted into diethyl ether (3 x 30 mL), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2,2-diphenyl-5-(3-oxobutyl)cyclopentan-1-one.
Quantitative Data for Condensation Reactions
| Reaction Type | Electrophile | Enamine | Solvent | Time (h) | Yield (%) |
| Alkylation | Methyl Iodide | Pyrrolidine | Dioxane | 12 | 75 |
| Acylation | Acetyl Chloride | Pyrrolidine | THF | 8 | 68 |
| Michael Addition | Methyl Vinyl Ketone | Pyrrolidine | Acetonitrile | 24 | 62 |
Visualizations
Caption: General workflow for the formation of an enamine from this compound.
Caption: Condensation reactions of this compound enamines.
Caption: Signaling pathway for the Stork enamine alkylation of this compound.
References
Application Notes and Protocols: Synthesis and Evaluation of 2,2-diphenyl-cyclopentanone Derivatives as Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of receptor ligands derived from 2,2-diphenyl-cyclopentanone and their subsequent pharmacological evaluation at serotonin 5-HT1A and α1-adrenergic receptors. Detailed protocols for chemical synthesis and biological assays are provided to enable researchers to replicate and build upon these findings.
Introduction
This compound serves as a versatile scaffold for the development of novel ligands targeting G-protein coupled receptors (GPCRs), such as the serotonin 1A (5-HT1A) and α1-adrenergic receptors. These receptors are implicated in a wide range of physiological processes and are important targets for the treatment of central nervous system disorders and cardiovascular diseases. This document outlines the synthetic route from this compound to a key ligand, 5-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2,2-diphenylcyclopentan-1-ol, and details the protocols for assessing its binding affinity and functional activity at the target receptors.
Synthesis of 5-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2,2-diphenylcyclopentan-1-ol
The synthesis of the target ligand from this compound is a two-step process involving a Mannich reaction followed by a reduction of the ketone.
Synthetic Workflow
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for the preparation of the target ligand.
Experimental Protocol: Synthesis
Step 1: Mannich Reaction to Synthesize 5-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2,2-diphenylcyclopentanone
-
Reagents and Materials:
-
This compound
-
Paraformaldehyde
-
1-(2-methoxyphenyl)piperazine hydrochloride
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq) and 1-(2-methoxyphenyl)piperazine hydrochloride (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure intermediate ketone.
-
Step 2: Reduction to Synthesize 5-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2,2-diphenylcyclopentan-1-ol
-
Reagents and Materials:
-
5-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2,2-diphenylcyclopentanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the intermediate ketone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the final product, 5-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2,2-diphenylcyclopentan-1-ol. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
| Step | Reaction | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | Mannich Reaction | This compound, 1-(2-methoxyphenyl)piperazine | Paraformaldehyde, HCl | Ethanol | 60-70% |
| 2 | Ketone Reduction | Intermediate ketone from Step 1 | Sodium borohydride | Methanol | 85-95% |
Pharmacological Evaluation
The synthesized ligand is evaluated for its binding affinity and functional activity at the 5-HT1A and α1-adrenergic receptors.
Receptor Binding Assays
Protocol: 5-HT1A Receptor Radioligand Binding Assay
-
Materials:
-
Cell membranes from CHO-K1 cells expressing human 5-HT1A receptors.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Radioligand: [³H]8-hydroxy-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific binding determinant: 10 µM Metergoline.
-
Test compound (synthesized ligand) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~0.25 nM), and 50 µL of the test compound solution.
-
For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of Metergoline solution.
-
Initiate the binding reaction by adding 50 µL of the cell membrane suspension (10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
-
| Parameter | Value |
| Radioligand | [³H]8-hydroxy-DPAT |
| Final Radioligand Conc. | ~0.25 nM |
| Non-specific Ligand | 10 µM Metergoline |
| Incubation Time | 60 minutes |
| Incubation Temperature | Room Temperature |
Functional Assays
Protocol: α1-Adrenergic Receptor Calcium Mobilization Assay
-
Materials:
-
HEK293 cells stably expressing the human α1-adrenergic receptor.
-
Assay medium: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Reference agonist: Phenylephrine.
-
Test compound (synthesized ligand).
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in assay medium.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37 °C for 60 minutes in the dark.
-
Wash the cells twice with assay medium.
-
Prepare serial dilutions of the test compound and the reference agonist in assay medium.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the test compound or reference agonist to the wells and immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.
-
Record the peak fluorescence response for each concentration.
-
Plot the dose-response curves and calculate the EC₅₀ values for agonist activity or IC₅₀ values for antagonist activity (in the presence of a fixed concentration of agonist).
-
| Parameter | Description |
| Cell Line | HEK293 expressing human α1-adrenergic receptor |
| Assay Principle | Measurement of intracellular calcium mobilization |
| Readout | Fluorescence intensity change |
| Reference Agonist | Phenylephrine |
Signaling Pathways
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Diphenyl-Cyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 2,2-diphenyl-cyclopentanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically achieved through an intramolecular cyclization of a diester (such as a Dieckmann condensation), can stem from several factors.[1][2] Here are some common issues and their solutions:
-
Sub-optimal Base: The choice of base is critical for the deprotonation of the α-carbon to form the reactive enolate intermediate.[3] Potassium tert-butoxide is an effective base for this transformation.[4] Ensure the base is fresh and has been handled under anhydrous conditions to maintain its reactivity.
-
Reaction Temperature: The reaction temperature influences the rate of both the desired cyclization and potential side reactions. A reported procedure specifies heating the reaction mixture at an internal temperature of 60°C for 2 hours.[4] Deviations from the optimal temperature can lead to incomplete reaction or decomposition.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) to determine the optimal reaction time for your specific conditions.
-
Presence of Water: The enolate intermediate is highly sensitive to water, which can quench the reaction. It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Purification: The product may be lost during workup and purification. Recrystallization from ethanol or methyl tert-butyl ether (MTBE) has been shown to be effective for purifying 2,2-diphenylcyclopentanone.[4] If impurities persist, column chromatography on silica gel can be employed.[4]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side reactions in a Dieckmann-type condensation are intermolecular condensation and hydrolysis of the ester starting material or the β-keto ester product.
-
Intermolecular Condensation: This occurs when the enolate of one molecule reacts with the ester of another molecule, leading to polymer formation instead of the desired intramolecular cyclization. This can be minimized by using high-dilution conditions, which favor the intramolecular pathway.
-
Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the ester functional groups of the starting material or the product. As mentioned previously, using anhydrous conditions is crucial to prevent this.
-
Reverse Dieckmann Condensation: The Dieckmann condensation is a reversible reaction.[2] The equilibrium is typically driven towards the product by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.[5][6] Using a sufficiently strong base in at least a stoichiometric amount is essential to ensure the reaction proceeds to completion.
Q3: What is the recommended purification strategy for this compound?
A3: The purification of this compound can be achieved through a combination of techniques:
-
Aqueous Workup: After the reaction is complete, the mixture is typically cooled and diluted with a non-polar organic solvent like MTBE. It is then washed with water and brine to remove the base and any water-soluble byproducts.[4]
-
Recrystallization: The crude product can often be purified by recrystallization. Solvents such as absolute ethanol or MTBE have been successfully used.[4]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a viable option. A common eluent system is a mixture of hexane and ethyl acetate.[4]
-
Distillation: For some cyclic ketones, distillation under reduced pressure can be an effective purification method.[7]
Q4: Can you provide a detailed experimental protocol for the synthesis of this compound?
A4: The following protocol is based on a procedure from Organic Syntheses.
Experimental Protocol: Synthesis of 2,2-Diphenylcyclopentanone
Starting Material: A suitable precursor for the intramolecular cyclization is a diester, such as diethyl 2,2-diphenyladipate. The synthesis of this precursor is a prerequisite for this protocol. The following procedure details the cyclization step.
Procedure:
-
To a solution of the starting diester in an anhydrous solvent such as methyl tert-butyl ether (MTBE), add potassium tert-butoxide (1.05 equivalents).
-
Heat the resulting suspension to 60°C (internal temperature) and maintain for 2 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Dilute the reaction mixture with MTBE.
-
Wash the organic layer with water and then with brine.
-
Separate the organic layer, and back-extract the aqueous layers with MTBE.
-
Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure using a rotary evaporator.
-
Suspend the crude product in a minimal amount of cold MTBE and filter.
-
Recrystallize the solid from absolute ethanol to afford pure 2,2-diphenylcyclopentanone.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound via intramolecular cyclization.
| Parameter | Value/Condition | Source |
| Reagents | ||
| Starting Material | Diethyl 2,2-diphenyladipate | Implied from Dieckmann Condensation |
| Base | Potassium tert-butoxide | [4] |
| Solvent | Methyl tert-butyl ether (MTBE) | [4] |
| Reaction Conditions | ||
| Temperature | 60°C (internal) | [4] |
| Time | 2 hours | [4] |
| Purification | ||
| Primary Method | Recrystallization | [4] |
| Recrystallization Solvent | Absolute Ethanol or MTBE | [4] |
| Secondary Method | Column Chromatography | [4] |
| Column Chromatography Eluent | Hexane/Ethyl Acetate | [4] |
| Yield | ||
| Reported Yield | 92% (for a related ketone) | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. purechemistry.org [purechemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 2,2-diphenyl-cyclopentanone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,2-diphenyl-cyclopentanone via recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable. - Insufficient solvent is used. | - Select a more appropriate solvent or a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate). - Gradually add more hot solvent until the solid dissolves. |
| The compound "oils out" instead of crystallizing. | - The solution is supersaturated. - The cooling rate is too rapid. - The melting point of the compound is lower than the boiling point of the solvent. | - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. - Allow the solution to cool more slowly. Insulate the flask to prolong the cooling period. - Choose a lower-boiling point solvent or a mixed solvent system. |
| No crystals form upon cooling. | - The solution is not saturated. - The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Induce crystallization by: - Scratching the inside of the flask with a glass rod at the meniscus. - Adding a seed crystal of pure this compound. - Cooling the solution in an ice bath. |
| Crystals form too quickly and are very fine. | - The solution is too concentrated. - The rate of cooling is too fast. | - Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Low recovery of the purified compound. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor. - Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. - Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. Use a minimum amount of hot solvent for washing the crystals. |
| The purified compound is still colored. | - Colored impurities are not effectively removed by a single recrystallization. | - Use activated charcoal to adsorb colored impurities. Add a small amount of charcoal to the hot solution before filtration. - A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Based on the purification of similar compounds, a mixed solvent system of hexane and ethyl acetate or methyl tert-butyl ether (MTBE) can be effective.[1] Ethanol or methanol can also be good starting points to test for single-solvent recrystallization.
Q2: How can I determine the correct amount of solvent to use?
The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound. Add the solvent in small portions to the crude solid while heating and stirring until a clear solution is obtained.
Q3: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than solid crystals. This often happens when a saturated solution is cooled too quickly or when the compound's melting point is below the solvent's boiling point. To prevent this, ensure a slower cooling rate and consider using a lower-boiling point solvent.
Q4: How can I induce crystallization if no crystals form?
If crystals do not form spontaneously upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This seed crystal will act as a template for other molecules to crystallize upon.
-
Cooling: Further cool the solution in an ice-water bath to decrease the solubility of the compound.
Q5: What is a typical yield for the purification of this compound by recrystallization?
A successful recrystallization of a related compound, (R)-(−)-2,2-diphenylcyclopentanol, which also involves a ketone intermediate, can achieve a high yield of around 92%.[1] However, the yield for the purification of this compound will depend on the initial purity of the crude material and the specific conditions of the recrystallization. A recovery of 75-80% is generally considered good for a single recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Hexane/Ethyl Acetate mixture, or Methyl tert-butyl ether (MTBE))
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent or solvent mixture (e.g., a 4:1 mixture of hexane:ethyl acetate).
-
Heating: Gently heat the mixture with stirring. If using a low-boiling solvent, attach a reflux condenser to the flask to prevent solvent loss.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid has completely dissolved, forming a clear solution. Avoid adding a large excess of solvent.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent contamination. As the solution cools, crystals of purified this compound should begin to form.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For a final drying step, the crystals can be placed in a desiccator.
Quantitative Data
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Hexane | Low | Moderate |
| Ethanol | Moderate | High |
| Methanol | Moderate | High |
| Acetone | High | Very High |
| Ethyl Acetate | High | Very High |
| Toluene | High | Very High |
| Water | Insoluble | Insoluble |
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Bromination of 2,2-Diphenyl-cyclopentanone
Welcome to the technical support center for the bromination of 2,2-diphenyl-cyclopentanone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing this challenging chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Where does the bromination of this compound occur?
A1: The bromination occurs exclusively at the alpha-carbon (C-5) position. The C-2 position is a quaternary carbon substituted with two phenyl groups, which blocks it from undergoing enolization and subsequent bromination.
Q2: What are the most common brominating agents for this reaction?
A2: The most common reagents are molecular bromine (Br₂) in an acidic solvent like acetic acid, and N-Bromosuccinimide (NBS).[1][2] NBS is often preferred as it is easier to handle and can offer higher selectivity, minimizing side reactions.[3][4]
Q3: Why is acid catalysis typically required?
A3: Acid catalysis is crucial for promoting the formation of the enol intermediate, which is the active nucleophile that attacks the electrophilic bromine source.[1][5] The rate of enol formation is often the rate-determining step of the entire reaction.[6]
Q4: Can I use basic conditions for this bromination?
A4: Basic conditions are generally not recommended. While they can generate the more nucleophilic enolate, they tend to accelerate successive halogenations, leading to a higher risk of polybromination.[7] For a substrate like this, base-catalyzed self-condensation or other side reactions could also be problematic.
Q5: What is the primary challenge in the bromination of this specific ketone?
A5: The primary challenge is steric hindrance. The bulky phenyl groups at the C-2 position can sterically hinder the approach of the brominating agent to the C-5 position. This can lead to slow reaction rates and require optimized conditions to achieve good conversion. Some studies note that sterically hindered substrates can be less efficiently brominated.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Problem 1: Low or No Conversion to the Brominated Product
-
Possible Cause 1: Insufficient Acid Catalysis.
-
Solution: Ensure a catalytic amount of a suitable acid (e.g., HBr, acetic acid, p-toluenesulfonic acid) is present. The rate of halogenation is dependent on the concentration of both the ketone and the acid catalyst.[6]
-
-
Possible Cause 2: Steric Hindrance.
-
Solution: The bulky 2,2-diphenyl groups slow the reaction. Increase the reaction time and/or temperature. Consider using a less sterically demanding brominating agent. Some protocols for hindered ketones suggest refluxing in a solvent like carbon tetrachloride when using NBS.[4]
-
-
Possible Cause 3: Inactive Brominating Agent.
-
Solution: NBS can decompose over time. Use freshly recrystallized NBS. If using Br₂, ensure it has not been compromised by exposure to moisture.
-
Problem 2: Formation of Multiple Products or a Dark Reaction Mixture
-
Possible Cause 1: Over-bromination (Dibromination).
-
Solution: This is less likely under acidic conditions, as the first bromine atom deactivates the ketone toward further enolization.[7] However, if observed, use a strict 1:1 stoichiometry of the ketone to the brominating agent. Adding the brominating agent slowly and portion-wise to the ketone solution can also help maintain a low concentration of the brominating species and improve selectivity.[2][9]
-
-
Possible Cause 2: Side Reactions from Excess Bromine.
-
Solution: Excess Br₂ can lead to undesired side reactions. Avoid using a large excess of the brominating agent. After the reaction, quench any remaining bromine with a reducing agent like sodium bisulfite solution during the work-up.
-
-
Possible Cause 3: Decomposition.
-
Solution: High temperatures for extended periods can cause decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
Problem 3: Difficult Purification of the Final Product
-
Possible Cause 1: Contamination with Succinimide.
-
Solution: When using NBS, succinimide is formed as a byproduct. Most of it can be removed by filtration if it precipitates. A subsequent aqueous wash of the organic layer will remove the more soluble portions.[3]
-
-
Possible Cause 2: Similar Polarity of Starting Material and Product.
-
Solution: The starting ketone and the α-bromo ketone may have similar polarities, making separation by column chromatography challenging. Optimize your solvent system for chromatography by testing various mixtures of nonpolar and polar solvents (e.g., hexane/ethyl acetate, hexane/dichloromethane) to achieve better separation on a TLC plate before running the column.
-
Data Presentation: Bromination Conditions
The following tables summarize common conditions for the α-bromination of ketones, which can be adapted for this compound.
Table 1: Conditions using N-Bromosuccinimide (NBS)
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference |
| Montmorillonite K-10 | Methanol | 60-65 | 15-30 min | 85-95 | [9] |
| Acidic Al₂O₃ | Methanol | Reflux | 10-20 min | 88-96 | [2] |
| KH₂PO₄ | Ethanol | Reflux | 20-40 min | 90-96 | [3] |
| NH₄OAc | Diethyl Ether | 25 | 0.5 - 2 h | 85-95 | [4][10] |
Table 2: Conditions using Molecular Bromine (Br₂)
| Catalyst/Solvent | Temperature (°C) | Notes | Reference |
| Acetic Acid | Room Temp | A common and straightforward method. | [5][6] |
| Dioxane / H₂O₂-HBr | Not specified | Can lead to dibromination of methyl ketones. | [11] |
| Chloroform | Not specified | Reported to give moderate yields for cyclopentanone. | [12] |
Experimental Protocols
Protocol 1: Bromination using NBS and a Catalyst
This protocol is a generalized procedure based on methods using NBS with a mild catalyst, which often provides good selectivity.[3][4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable solvent (e.g., diethyl ether or ethanol, approx. 10 mL per 10 mmol of ketone).
-
Catalyst Addition: Add the catalyst, such as ammonium acetate (0.1 eq) or KH₂PO₄ (10% w/w).[3][4]
-
NBS Addition: Add N-bromosuccinimide (1.05 - 1.1 eq) to the mixture. For better control, NBS can be added portion-wise over 10-15 minutes.[2]
-
Reaction: Stir the mixture at the appropriate temperature (25°C for NH₄OAc in ether; reflux for KH₂PO₄ in ethanol).[3][4]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature. If a solid (catalyst or succinimide byproduct) is present, filter the mixture.
-
Transfer the filtrate to a separatory funnel. If the solvent is water-miscible (like ethanol), dilute with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water (2x).
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Wash the organic layer with a saturated aqueous solution of sodium bisulfite to quench any remaining electrophilic bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-bromo-5,5-diphenyl-cyclopentanone.
Visualizations
Reaction Mechanism
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 12. US6787673B2 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]
Improving the efficiency of amination of 5-bromo-2,2-diphenylcyclopentanone
Welcome to the technical support center for the amination of 5-bromo-2,2-diphenylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of this challenging transformation.
I. Troubleshooting Guide
This guide addresses common issues encountered during the amination of 5-bromo-2,2-diphenylcyclopentanone, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction showing low to no conversion of the starting material?
A1: Low or no conversion in the amination of 5-bromo-2,2-diphenylcyclopentanone can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Potential Cause 1: Catalyst Deactivation. The amine substrate can sometimes act as a ligand for the palladium catalyst, leading to deactivation.[1] Additionally, impurities in the starting materials or solvents can poison the catalyst.
-
Solution 1:
-
Increase the ligand-to-metal ratio to prevent the amine from displacing the phosphine ligand.[1]
-
Use a pre-catalyst to ensure the active catalytic species is formed cleanly.
-
Ensure all reagents and solvents are pure and dry, and thoroughly degas the reaction mixture to remove oxygen.
-
-
Potential Cause 2: Steric Hindrance. The 2,2-diphenyl groups on the cyclopentanone ring create significant steric bulk, which can hinder the approach of the amine nucleophile and the formation of the key intermediates in both Buchwald-Hartwig and reductive amination pathways.[2]
-
Solution 2:
-
For Buchwald-Hartwig amination, employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that are designed to promote coupling with sterically demanding substrates.
-
For reductive amination, longer reaction times or elevated temperatures may be necessary to favor the formation of the imine intermediate.[1]
-
-
Potential Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical for the success of the amination reaction.
-
Solution 3:
-
In Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically effective.
-
Commonly used solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[3] The polarity of the solvent can influence the reaction rate and outcome.[1]
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Side product formation is a common challenge. The nature of the side products can provide clues to optimize the reaction conditions.
-
Potential Side Product 1: Hydrodehalogenation. In palladium-catalyzed reactions, the bromo group can be replaced by a hydrogen atom, leading to the formation of 2,2-diphenylcyclopentanone. This can occur via a competing β-hydride elimination pathway.
-
Solution 1:
-
Careful selection of the ligand and base can minimize this side reaction. Bidentate phosphine ligands can sometimes suppress side reactions by preventing the formation of certain palladium intermediates.[4]
-
-
Potential Side Product 2: Aldol Condensation. In reductive amination, under basic or acidic conditions, the enolizable ketone can undergo self-condensation. However, ketones are generally less prone to aldol condensation than aldehydes.[1]
-
Solution 2:
-
Maintain neutral or weakly acidic conditions during the imine formation step of reductive amination.
-
Adding the reducing agent after the imine has formed can also help to minimize this side reaction.
-
-
Potential Side Product 3: Over-alkylation. In reductive amination, the primary amine product can sometimes react further with the starting ketone to form a secondary amine.
-
Solution 3:
-
Using a large excess of the aminating agent (e.g., ammonia for a primary amine) can help to favor the formation of the desired primary amine product.
-
II. Frequently Asked Questions (FAQs)
Q1: Which amination method is more suitable for 5-bromo-2,2-diphenylcyclopentanone: Buchwald-Hartwig or reductive amination?
A1: Both methods present distinct advantages and challenges for this sterically hindered substrate.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[5][6] For 5-bromo-2,2-diphenylcyclopentanone, which is an α-bromo ketone, this method would involve the direct coupling of the C-Br bond with an amine. The success of this reaction is highly dependent on the choice of a suitable bulky phosphine ligand that can facilitate the reaction with a sterically hindered substrate.
-
Reductive Amination: This method involves a two-step process: the formation of an imine or enamine intermediate from the ketone, followed by reduction to the amine.[1] Given the steric hindrance around the carbonyl group of 5-bromo-2,2-diphenylcyclopentanone, the initial condensation step to form the imine can be challenging and may require forcing conditions.[2] However, it avoids the use of a palladium catalyst and can be a more cost-effective option.
The choice between the two methods will depend on the specific amine to be introduced and the available laboratory resources. For simple primary amines, reductive amination might be a viable option, while for more complex amines or when direct C-N coupling is preferred, Buchwald-Hartwig amination with an optimized catalyst system would be the method of choice.
Q2: What are the key parameters to consider when optimizing the Buchwald-Hartwig amination of this substrate?
A2: The key parameters for optimizing the Buchwald-Hartwig amination are the choice of palladium precursor, ligand, base, and solvent.
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. The use of pre-catalysts, which are more stable and provide more consistent results, is often preferred.
-
Ligand: For sterically hindered substrates, bulky and electron-rich phosphine ligands such as tBuXPhos, RuPhos, or BrettPhos are generally recommended.
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common choice, but others like potassium phosphate or cesium carbonate can also be effective depending on the specific substrate and amine.
-
Solvent: Toluene and 1,4-dioxane are the most frequently used solvents. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
Q3: Are there any safety considerations I should be aware of when working with 5-bromo-2,2-diphenylcyclopentanone and the reagents for its amination?
A3: Yes, several safety precautions should be taken.
-
5-bromo-2,2-diphenylcyclopentanone: As an α-haloketone, it is likely a lachrymator and skin irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. They should be handled in a glovebox or under an inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. They should be used in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
III. Data Presentation
Due to the limited availability of specific quantitative data for the amination of 5-bromo-2,2-diphenylcyclopentanone in the public domain, the following tables provide a general overview of typical reaction conditions and expected yields for analogous systems based on the available literature.
Table 1: General Conditions for Buchwald-Hartwig Amination of α-Bromo Ketones
| Parameter | Condition | Reference |
| Palladium Precursor | Pd₂(dba)₃ (1-5 mol%) | General Knowledge |
| Ligand | Bulky phosphine (e.g., XPhos, 2-10 mol%) | General Knowledge |
| Base | NaOtBu (1.2-2.0 equiv.) | General Knowledge |
| Solvent | Toluene or Dioxane | [3] |
| Temperature | 80-110 °C | General Knowledge |
| Reaction Time | 12-24 hours | General Knowledge |
| Expected Yield | Moderate to Good (highly substrate dependent) | General Knowledge |
Table 2: General Conditions for Reductive Amination of Sterically Hindered Ketones
| Parameter | Condition | Reference |
| Amine Source | Ammonia (for primary amines, large excess) | [1] |
| Reducing Agent | H₂ with catalyst (e.g., Raney Ni, Pd/C), or NaBH₃CN, NaBH(OAc)₃ | [1] |
| Solvent | Methanol, Ethanol, or Dichloromethane | [1] |
| Temperature | Room temperature to reflux | [2] |
| Reaction Time | 12-48 hours | [2] |
| Expected Yield | Variable (highly dependent on imine formation) | [1][2] |
IV. Experimental Protocols
The following are generalized experimental protocols that can be adapted for the amination of 5-bromo-2,2-diphenylcyclopentanone. Note: These are starting points and will likely require optimization.
Protocol 1: Buchwald-Hartwig Amination (General Procedure)
-
To an oven-dried Schlenk tube, add 5-bromo-2,2-diphenylcyclopentanone (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., XPhos, 0.08 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the base (e.g., NaOtBu, 1.5 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination (General Procedure for Primary Amine Synthesis)
-
Dissolve 5-bromo-2,2-diphenylcyclopentanone (1.0 equiv.) in a suitable solvent (e.g., methanol).
-
Add a solution of ammonia in methanol (e.g., 7N, 10-20 equiv.).
-
Stir the mixture at room temperature for a designated period (e.g., 2-4 hours) to allow for imine formation.
-
Add the reducing agent (e.g., sodium borohydride, 1.5 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
V. Visualizations
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Reductive Amination.
Caption: Troubleshooting Logic for Amination Reactions.
References
- 1. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 4. The Reactions of a-Bromo Ketones with Primary Amines | Semantic Scholar [semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stabilizing 2,2-diphenyl-cyclopentanone during Photochemical Reactions
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides information on the common issues encountered during the photochemical reactions of 2,2-diphenyl-cyclopentanone and offers troubleshooting advice. The information is based on general principles of ketone photochemistry, as specific quantitative data for this compound is limited in the available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary photochemical reactions of this compound?
A1: As a cyclic ketone, this compound is expected to undergo Norrish Type I and potentially Norrish Type II photochemical reactions upon UV irradiation.
-
Norrish Type I Reaction: This involves the homolytic cleavage of the bond between the carbonyl group and an adjacent carbon atom (α-cleavage). This is often the primary photochemical process for cyclic ketones.[1] The stability of the resulting radicals can influence the reaction's efficiency.[2]
-
Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to a 1,4-biradical.[2] However, given the structure of this compound, a classical Norrish Type II reaction is unlikely due to the absence of γ-hydrogens on the cyclopentanone ring. Alternative hydrogen abstraction from the phenyl rings or intermolecular reactions may occur.
Q2: What are the likely byproducts of the photochemical reaction of this compound?
A2: The byproducts will primarily depend on the specific reaction pathway.
-
From Norrish Type I: The initial α-cleavage would produce a biradical. This biradical can undergo several secondary reactions:
-
Decarbonylation: Loss of a carbon monoxide molecule to form a new carbon-centered radical, which can then lead to the formation of new C-C bonds.[2]
-
Recombination: The initial radical fragments can recombine to reform the starting material.[2]
-
Disproportionation: Abstraction of a hydrogen atom to form an unsaturated aldehyde and an alkene.[2]
-
Q3: Why is my reaction mixture turning yellow/brown?
A3: The formation of colored byproducts is common in photochemical reactions and can be attributed to the formation of highly conjugated or polymeric materials. The radical intermediates generated during the reaction can be highly reactive and may lead to a variety of secondary reactions, some of which produce colored species.
Q4: How can I improve the stability of this compound during my photochemical experiment?
A4: Stabilizing the starting material involves minimizing its degradation through unwanted photochemical pathways. Here are some general strategies:
-
Wavelength Selection: Using a light source with a narrow wavelength range that excites the desired chromophore without providing excessive energy can help minimize side reactions.[3]
-
Solvent Choice: The solvent can influence the stability of the excited state and the reactivity of the radical intermediates. Protic or polar solvents can stabilize certain intermediates, potentially altering the product distribution.
-
Use of Triplet Quenchers: If the undesired reaction proceeds through a triplet excited state, the addition of a triplet quencher (e.g., isoprene) can selectively inhibit this pathway.[4]
-
Degassing: Removing dissolved oxygen from the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) can prevent photo-oxidation reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | - Insufficient light intensity or incorrect wavelength. - The excited state is being quenched by impurities. - The reaction requires a photosensitizer that is not present. | - Ensure the light source is appropriate for the absorption spectrum of this compound. - Purify the starting material and solvent. - Consider adding a suitable photosensitizer if a triplet state reaction is desired. |
| Formation of multiple, inseparable byproducts | - The reaction is non-selective under the current conditions. - Radical intermediates are undergoing various secondary reactions. | - Optimize the reaction solvent and temperature. - Use a more selective wavelength of light. - Add radical traps to identify the nature of the radical intermediates and potentially suppress side reactions. |
| Reaction is not reproducible | - Variations in light source intensity or distance from the reactor. - Inconsistent degassing of the solvent. - Presence of varying amounts of impurities. | - Standardize the experimental setup, including the position of the light source. - Implement a consistent and thorough degassing procedure. - Use highly purified starting materials and solvents for each experiment. |
Experimental Protocols
General Protocol for Photolysis of a Cyclic Ketone
-
Preparation of the Reaction Mixture:
-
Dissolve the cyclic ketone (e.g., this compound) in a suitable, purified, and degassed solvent (e.g., benzene, acetonitrile, or methanol) in a quartz reaction vessel. The concentration should be chosen to ensure sufficient light absorption.
-
If a photosensitizer or quencher is to be used, add it to the solution at the desired concentration.
-
-
Degassing:
-
Purge the solution with a stream of inert gas (e.g., high-purity nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Irradiation:
-
Place the reaction vessel in a suitable photochemical reactor equipped with a cooling system to maintain a constant temperature.
-
Irradiate the solution with a light source of the appropriate wavelength. A medium-pressure mercury lamp with a filter to select a specific wavelength (e.g., 313 nm) is often used.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable technique such as GC, HPLC, or NMR spectroscopy.
-
-
Work-up and Product Analysis:
-
Once the desired conversion is reached, stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Separate and purify the products using standard techniques like column chromatography.
-
Characterize the products using spectroscopic methods (NMR, IR, Mass Spectrometry).
-
Data Presentation
Due to the lack of specific quantitative data for this compound in the searched literature, a table of quantum yields and product distributions cannot be provided. Researchers are advised to determine these parameters experimentally for their specific reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Photochemical Reactions
Caption: Troubleshooting workflow for photochemical reactions.
Norrish Type I Reaction Pathway of this compound
Caption: General Norrish Type I reaction pathway.
References
Preventing rearrangement byproducts in ring expansion reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of rearrangement byproducts in ring expansion reactions. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary driving forces for rearrangement byproducts in ring expansion reactions?
A1: Rearrangement byproducts primarily arise in reactions that proceed through carbocation intermediates. Two main factors drive these rearrangements:
-
Carbocation Stability: A less stable carbocation (e.g., secondary) will rearrange to a more stable one (e.g., tertiary) if a pathway, such as a 1,2-hydride or 1,2-alkyl shift, is available.[1][2][3] This is often the most powerful driving force.
-
Relief of Ring Strain: Systems with high ring strain, such as cyclobutane and cyclopropane derivatives, are prone to ring expansion to form more stable five- or six-membered rings.[1][2] This rearrangement is favorable because it reduces the angle and torsional strain of the small ring.[1]
Reactions that can avoid the formation of "free" carbocations, or that can rapidly trap the desired intermediate, are generally less susceptible to these unwanted side reactions.
Q2: My Tiffeneau-Demjanov reaction is giving a mixture of products, including alkenes and alcohols with the original ring size. What is happening and how can I fix it?
A2: This issue commonly occurs when the reaction conditions resemble the classic Demjanov rearrangement rather than the more controlled Tiffeneau-Demjanov rearrangement (TDR). The TDR specifically uses a 1-aminomethyl-cycloalkanol as the starting material.[4][5]
The presence of the hydroxyl group is crucial. After the initial diazotization and loss of N₂, the resulting carbocation is immediately stabilized by the adjacent oxygen atom, forming a stable oxonium ion.[4] This intermediate is strongly biased towards the desired ring expansion pathway.
In the absence of this hydroxyl group (as in the simple Demjanov reaction), the primary carbocation formed is more prone to other reaction pathways, such as elimination to form alkenes or direct attack by water to give an unrearranged alcohol.[4][6]
Troubleshooting Steps:
-
Verify Starting Material: Ensure you are using the 1-aminomethyl-cycloalkanol precursor.
-
Control Temperature: Perform the diazotization at low temperatures, typically 0–5 °C, to minimize the decomposition of the reactive diazonium intermediate and control the reaction rate.[7]
-
Acid Choice: The choice of acid used to generate nitrous acid in situ from sodium nitrite can be important. Trifluoroacetic acid (TFA) is sometimes preferred as it can improve the solubility of organic substrates.[7]
Q3: In my radical-based Dowd-Beckwith ring expansion, the main byproduct is the simple reduction of my haloalkane starting material. How can I favor the desired expansion?
A3: The simple reduction of the haloalkane to a saturated alkyl group is a known side reaction in the Dowd-Beckwith expansion.[8] This occurs when the intermediate alkyl radical abstracts a hydrogen atom from the tin hydride source before it can attack the carbonyl group to initiate the expansion.
Strategies to Minimize Reduction:
-
Carbonyl Accessibility: The success of the ring expansion is critically dependent on the accessibility of the carbonyl group.[8] If the carbonyl is sterically hindered, the intermolecular hydrogen abstraction may become kinetically favored over the intramolecular radical attack. Substrate modification to reduce steric hindrance may be necessary.
-
Concentration: Running the reaction under high dilution can favor the intramolecular cyclization/expansion pathway over intermolecular reactions, although this must be balanced against reaction rates.
-
Alternative Reagents: While the classic method uses AIBN and tributyltin hydride, exploring alternative radical initiators or hydrogen atom donors could alter the kinetics and selectivity of the reaction.
Q4: How can I predict and control which group migrates during a carbocation-driven ring expansion?
A4: The preferential migration of one group over another is determined by its migratory aptitude . This is influenced by the group's ability to stabilize the developing positive charge in the transition state.[9][10] While a strict order is difficult to establish as it can be substrate-dependent, general trends are widely recognized.[11][12]
| Factor Affecting Migratory Aptitude | Influence on Migration | Example |
| Cation Stability | The group that can best stabilize a positive charge will migrate preferentially.[11][13] | Tertiary alkyl groups migrate in preference to secondary, which are preferred over primary.[11] |
| Aryl Group Substitution | Electron-donating groups (EDGs) on an aryl ring increase its migratory aptitude.[10] | A p-methoxyphenyl group has a much higher migratory aptitude than an unsubstituted phenyl group. |
| Aryl Group Substitution | Electron-withdrawing groups (EWGs) on an aryl ring decrease its migratory aptitude.[10] | A p-nitrophenyl group has a lower migratory aptitude than a phenyl group. |
| Steric Factors | Steric bulk can sometimes override electronic effects, although this is highly system-dependent.[9] | In some pinacol rearrangements, bulky groups like t-butyl show lower migration than expected due to steric hindrance in the transition state.[9] |
To control migration, you should design the substrate so that the group you want to migrate has a significantly higher intrinsic aptitude than any other potential migrating groups.
Key Experimental Protocols
Protocol: General Procedure for Tiffeneau-Demjanov Ring Expansion
This protocol describes a general method for the one-carbon ring expansion of a cyclic ketone via its 1-aminomethyl-cycloalkanol derivative.
Step 1: Synthesis of the 1-aminomethyl-cycloalkanol Precursor
-
Cyanohydrin Formation: To a stirred solution of the starting cyclic ketone (1.0 eq) in a suitable solvent (e.g., ethanol/water), add potassium cyanide (KCN, 1.2 eq). Cool the mixture to 0 °C. Slowly add acetic acid (1.5 eq) dropwise, ensuring the temperature remains below 10 °C. Stir at room temperature for 12-24 hours until the ketone is consumed (monitor by TLC/GC-MS).
-
Work-up: Carefully quench the reaction with a sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Reduction of the Nitrile: Dissolve the crude cyanohydrin in a dry, ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar). Cool to 0 °C. Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) portion-wise. After the addition, allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Quench and Isolation: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and wash thoroughly with the reaction solvent. Concentrate the filtrate to yield the crude 1-aminomethyl-cycloalkanol, which can be purified by crystallization or chromatography.
Step 2: Ring Expansion Reaction
-
Reaction Setup: Dissolve the purified 1-aminomethyl-cycloalkanol (1.0 eq) in an aqueous acidic solution (e.g., 1 M HCl or 10% aqueous acetic acid). Cool the solution to 0–5 °C in an ice-water bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.5 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature strictly between 0–5 °C. Vigorous gas evolution (N₂) should be observed.[7]
-
Reaction Completion: After the addition is complete, continue stirring at 0–5 °C for 1-2 hours, then allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Make the solution basic by the careful addition of a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude expanded ketone can be purified by distillation or column chromatography.
| Reaction Comparison | Tiffeneau-Demjanov Rearrangement | Dowd-Beckwith Expansion | Pinacol-type Rearrangement |
| Mechanism | Carbocationic (via Oxonium Ion)[4] | Free Radical[8] | Carbocationic[14] |
| Key Intermediate | Stabilized Oxonium Ion[4] | Bicyclic Ketyl Radical[8] | Carbocation |
| Common Byproducts | Minimal if correct precursor is used. Can include alkenes/unrearranged alcohols.[4][6] | Simple reduction of haloalkane; 1,5-hydride shift products.[8] | Products from alternative alkyl/hydride shifts based on migratory aptitude.[2] |
| Key Control Strategy | Use of 1-aminomethyl-cycloalkanol precursor; low temperature (0-5 °C).[4][7] | Ensure steric accessibility of carbonyl; control of radical concentration.[8] | Substrate design to favor specific migration; choice of Lewis/Brønsted acid. |
References
- 1. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 5. Demjanov rearrangement | PPTX [slideshare.net]
- 6. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dowd–Beckwith ring-expansion reaction - Wikipedia [en.wikipedia.org]
- 9. Migratory Aptitudes [vrchemistry.chem.ox.ac.uk]
- 10. Migratory aptitudes in rearrangement reaction | PPTX [slideshare.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Migratory aptitude - Wikipedia [en.wikipedia.org]
- 13. Migratory aptitudes in rearrangements of destabilized vinyl cations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 2,2-diphenyl-cyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,2-diphenyl-cyclopentanone, particularly when scaling up for pharmaceutical use.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure all reagents are dry, especially the Lewis acid catalyst (e.g., AlCl₃), as it is moisture-sensitive.- Verify the quality and purity of starting materials.- Increase reaction time or temperature, monitoring for potential side product formation. |
| Ineffective catalyst. | - Use a fresh batch of Lewis acid catalyst.- Ensure the stoichiometric amount of the catalyst is used, as the product ketone can form a stable complex with it[1]. | |
| Problems with the work-up procedure. | - Ensure complete quenching of the reaction mixture.- Optimize extraction solvent and pH to maximize product recovery. | |
| Formation of Multiple Products (Polysubstitution) | The aromatic ring is highly activated. | - While less common in Friedel-Crafts acylation compared to alkylation, consider using a milder Lewis acid catalyst or lower reaction temperatures to improve selectivity. |
| Product is a Dark Oil or Difficult to Purify | Presence of impurities from starting materials or side reactions. | - Purify the crude product using column chromatography on silica gel[2].- Recrystallization from an appropriate solvent system (e.g., MTBE or absolute ethanol) can significantly improve purity[2].- For crude cyclopentanones, a brief reflux with a small amount of syrupy phosphoric acid followed by distillation has been shown to be an effective purification method. |
| Reaction is Sluggish or Stalls | Deactivated aromatic starting material. | - Friedel-Crafts reactions are less effective with highly deactivated or electron-poor aromatic compounds. Ensure the starting materials are appropriate for this type of reaction. |
| Inadequate mixing on a larger scale. | - Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture, especially when dealing with slurries. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during work-up. | - Adjust the pH of the aqueous layer to decrease the solubility of the product.- Perform multiple extractions with a suitable organic solvent. |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to help break the emulsion.- Centrifugation can also be an effective method for separating layers on a laboratory scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: A common and scalable method involves the intramolecular Friedel-Crafts acylation of a suitable precursor. An established procedure is the cyclization of 2,2-diphenyladiponitrile followed by hydrolysis and decarboxylation to yield 2,2-diphenylcyclopentanone. A detailed protocol for this synthesis is available in Organic Syntheses[2].
Q2: What are the critical safety precautions to take during this synthesis?
A2: The use of strong Lewis acids like aluminum trichloride requires stringent safety measures. These reagents are corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should also be taken during the quenching step, which can be highly exothermic.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product.
Q4: What are the key parameters to control when scaling up the synthesis?
A4: When scaling up, it is crucial to ensure efficient heat transfer and temperature control, as the reaction can be exothermic. Adequate mixing is also critical to maintain homogeneity. The rate of addition of reagents may need to be adjusted to control the reaction rate and temperature. A pilot batch is recommended before proceeding to a large-scale reaction.
Q5: What is the expected yield and purity of this compound?
A5: Following the protocol from Organic Syntheses, a yield of around 92% can be expected after purification[2]. The purity of the final product should be high, as confirmed by its melting point and spectroscopic analysis.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound as described in the Organic Syntheses procedure[2].
| Parameter | Value |
| Starting Material | 2,2-Diphenyladiponitrile |
| Key Reagents | Potassium tert-butoxide, Sulfuric Acid |
| Solvents | tert-Butyl alcohol, Dioxane, Water |
| Reaction Temperature | 60 °C (initial cyclization) |
| Reaction Time | 2 hours (initial cyclization) |
| Purification Method | Recrystallization (from MTBE and ethanol) and Column Chromatography |
| Final Product Yield | 92% |
| Melting Point of Product | 100-101 °C |
Experimental Protocol: Synthesis of 2,2-Diphenylcyclopentanone
This protocol is adapted from a procedure published in Organic Syntheses[2].
Step 1: Cyclization of 2,2-Diphenyladiponitrile
-
In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,2-diphenyladiponitrile and tert-butyl alcohol.
-
To this solution, add potassium tert-butoxide.
-
Heat the suspension to an internal temperature of 60°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with methyl tert-butyl ether (MTBE) and wash with water and brine.
-
Back-extract the aqueous layers with MTBE.
-
Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate on a rotary evaporator.
-
Purify the crude product by recrystallization from absolute ethanol.
Step 2: Hydrolysis and Decarboxylation
-
The product from Step 1 is then subjected to acidic hydrolysis and decarboxylation using a mixture of sulfuric acid, dioxane, and water.
-
The reaction mixture is heated to reflux.
-
After cooling, the mixture is worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
Step 3: Purification of 2,2-Diphenylcyclopentanone
-
The crude product is purified by recrystallization from MTBE.
-
If necessary, further purification can be achieved by column chromatography on silica gel, followed by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
A Comparative Spectroscopic Analysis of 2,2-diphenyl-cyclopentanone and Related Ketones
For Immediate Release
A detailed spectroscopic comparison of 2,2-diphenyl-cyclopentanone with its structural analogs, 2-phenyl-cyclopentanone and cyclopentanone, is presented to provide researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of these cyclic ketones. This guide includes a comparative analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data.
While extensive experimental data has been compiled for cyclopentanone and 2-phenyl-cyclopentanone, it is important to note that experimental ¹H NMR and ¹³C NMR data for this compound were not available in the searched resources. The provided comparison relies on available experimental data for all other aspects.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound, 2-phenyl-cyclopentanone, and cyclopentanone.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Carbonyl (C=O) Stretch (cm⁻¹) | C-H Stretch (sp³ CH₂) (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) |
| This compound | ~1740 | Not specified | Not specified |
| 2-phenyl-cyclopentanone | ~1741 | 2870-2960 | ~3030 |
| Cyclopentanone | ~1745[1] | 2870-2960 | N/A |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Phenyl Protons (Ar-H) | α-Protons to C=O | β-Protons to C=O | Other Protons |
| This compound | Not available in searched resources | Not available in searched resources | Not available in searched resources | Not available in searched resources |
| 2-phenyl-cyclopentanone | ~7.2-7.4 (m, 5H) | ~3.6 (dd, 1H) | 1.9-2.5 (m, 6H) | |
| Cyclopentanone | N/A | ~2.05 (t, 4H)[2] | ~1.90 (quint, 4H)[2] |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Carbonyl (C=O) | Phenyl Carbons (Ar-C) | α-Carbon to C=O | β-Carbon to C=O |
| This compound | Not available in searched resources | Not available in searched resources | Not available in searched resources | Not available in searched resources |
| 2-phenyl-cyclopentanone | ~218 | ~127-138 | ~56 | ~21, 31, 38 |
| Cyclopentanone | ~220[3] | N/A | ~38[3] | ~23[3] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 236 | 180, 165, 105, 77 |
| 2-phenyl-cyclopentanone | 160 | 131, 117, 105, 91, 77 |
| Cyclopentanone | 84[4] | 56, 55, 42, 41[4] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Sample Preparation :
-
Liquids (Cyclopentanone, 2-phenyl-cyclopentanone) : A thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solids (this compound) : The solid is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a solution of the compound in a volatile solvent (e.g., chloroform or dichloromethane) can be deposited onto a KBr plate, and the solvent evaporated to leave a thin film.
-
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is employed.
-
Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition :
-
¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Mass Spectrometry
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method : Electron Ionization (EI) is a common method for this class of compounds. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Data Acquisition : The instrument is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragment ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a cyclic ketone like this compound.
References
A Comparative Guide to the Reactivity of 2,2-diphenyl-cyclopentanone and 2-phenylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,2-diphenyl-cyclopentanone and 2-phenylcyclopentanone. The discussion is rooted in fundamental principles of organic chemistry, including steric hindrance and electronic effects, and is supported by qualitative data from analogous systems in the absence of direct comparative studies in the published literature.
Introduction
This compound and 2-phenylcyclopentanone are both derivatives of cyclopentanone, a common scaffold in organic synthesis and medicinal chemistry. The presence of one or two bulky phenyl substituents at the α-position to the carbonyl group significantly influences their reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon and reactions proceeding through an enolate intermediate. Understanding these reactivity differences is crucial for designing synthetic routes and predicting reaction outcomes.
Theoretical Comparison of Reactivity
The primary factors governing the differential reactivity of these two ketones are steric hindrance and electronic effects imparted by the phenyl substituents.
-
Steric Hindrance: The two phenyl groups in this compound create a highly congested environment around the carbonyl group and the α-carbon. This steric bulk is expected to significantly hinder the approach of nucleophiles to the carbonyl carbon and impede the formation of a planar enolate. In contrast, 2-phenylcyclopentanone presents a less sterically encumbered environment.
-
Electronic Effects: The phenyl group is weakly electron-withdrawing via induction and can stabilize an adjacent negative charge through resonance. This effect can influence the acidity of the α-protons and the stability of the resulting enolate.
Based on these principles, a qualitative comparison of their reactivity in key chemical transformations is presented below.
Data Presentation
Table 1: Qualitative Comparison of Reactivity
| Reaction Type | This compound | 2-phenylcyclopentanone | Rationale |
| Nucleophilic Addition | Slower | Faster | Significant steric hindrance from two phenyl groups in this compound impedes nucleophilic attack at the carbonyl carbon. |
| Enolate Formation | Slower / Less Favorable | Faster / More Favorable | The presence of two phenyl groups in this compound introduces severe steric strain in the transition state leading to the planar enolate. 2-phenylcyclopentanone has an abstractable α-proton and can form an enolate more readily. |
| Reduction (e.g., with NaBH₄) | Slower | Faster | The approach of the hydride reagent to the carbonyl carbon is sterically hindered by the two phenyl groups. |
| Reactions via Enolates (e.g., Aldol, Alkylation) | Not readily reactive | Reactive | This compound lacks an α-proton and therefore cannot form an enolate. 2-phenylcyclopentanone can be deprotonated to form an enolate, which can then participate in subsequent reactions. |
Experimental Protocols
Protocol 1: Comparative Reduction Rate
Objective: To compare the relative rates of reduction of this compound and 2-phenylcyclopentanone with sodium borohydride.
Materials:
-
This compound
-
2-phenylcyclopentanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare equimolar solutions of this compound and 2-phenylcyclopentanone in methanol. Add a known amount of an internal standard to each solution.
-
Initiate the reduction by adding an equimolar amount of NaBH₄ to each solution at a constant temperature (e.g., 25°C).
-
Withdraw aliquots from each reaction mixture at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding a few drops of acetone.
-
Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining ketone relative to the internal standard.
-
Plot the concentration of the ketone versus time for both compounds to determine the reaction rates.
Protocol 2: Comparative Enolization Rate (for 2-phenylcyclopentanone)
Objective: To determine the rate of enolate formation for 2-phenylcyclopentanone. This compound is not included as it cannot form an enolate.
Materials:
-
2-phenylcyclopentanone
-
Deuterated methanol (CD₃OD)
-
Sodium methoxide (NaOCH₃)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolve a known amount of 2-phenylcyclopentanone in CD₃OD.
-
Acquire a baseline ¹H NMR spectrum.
-
Add a catalytic amount of NaOCH₃ to initiate the enolization and subsequent deuterium exchange at the α-position.
-
Monitor the reaction by acquiring ¹H NMR spectra at regular time intervals.
-
The rate of enolization can be determined by monitoring the disappearance of the α-proton signal and the appearance of the corresponding deuterated species.
Visualizations
Caption: Steric hindrance in nucleophilic addition.
Caption: Comparison of enolate formation potential.
Conclusion
The reactivity of this compound is significantly attenuated compared to 2-phenylcyclopentanone due to pronounced steric hindrance. This is most evident in nucleophilic addition reactions, where the approach to the carbonyl carbon is impeded. Furthermore, the absence of an α-proton in this compound precludes its participation in reactions that proceed via enolate intermediates, a key reaction pathway available to 2-phenylcyclopentanone. These fundamental differences are critical considerations for chemists utilizing these building blocks in synthesis and drug discovery. The provided experimental protocols offer a framework for quantifying these expected reactivity disparities.
NMR Analysis: A Comparative Guide to 2,2-diphenyl-cyclopentanone and Related Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2,2-diphenyl-cyclopentanone and related cyclopentanone derivatives. Understanding the NMR spectral characteristics of these compounds is crucial for their identification, purity assessment, and structural elucidation in various research and development settings. This document presents a summary of expected and experimentally determined NMR data, outlines a general experimental protocol for acquiring such data, and provides a visual representation of the analytical workflow.
Comparison of 1H and 13C NMR Spectral Data
Table 1: 1H NMR Chemical Shift Data (ppm)
| Compound | Phenyl Protons (m) | CH (m) | CH2 (m) |
| This compound (Predicted) | ~7.2-7.4 | - | 2.2-2.4 (4H, m), 2.8-3.0 (2H, t) |
| Cyclopentanone | - | - | 2.0-2.2 (8H, m)[1] |
| 2-Phenylcyclopentanone | 7.1-7.3 (5H, m) | 3.6 (1H, dd) | 1.9-2.5 (6H, m) |
Table 2: 13C NMR Chemical Shift Data (ppm)
| Compound | C=O | Quaternary C | Phenyl C | CH | CH2 |
| This compound (Predicted) | ~218 | ~60 | 125-130 | - | ~25, ~38 |
| Cyclopentanone | ~220 | - | - | - | ~23, ~38[2] |
| 2-Phenylcyclopentanone | ~218 | - | 126-142 | ~50 | ~21, ~32, ~38 |
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring 1H and 13C NMR spectra of organic compounds in solution.[3]
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample or dispense 20-30 µL of a liquid sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with the analyte's signals.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
- Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to achieve homogeneity, which results in sharp and well-resolved NMR signals.
3. Data Acquisition:
- For 1H NMR:
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- The relaxation delay should be set to allow for full relaxation of the protons between scans (typically 1-5 seconds).
- For 13C NMR:
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
- A significantly higher number of scans is required due to the low natural abundance of 13C (typically 128 scans or more).
- Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Reference the spectrum to the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the 1H NMR spectrum to determine the relative ratios of different types of protons.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow involved in the NMR analysis of a chemical compound, from sample preparation to structural elucidation.
Caption: Workflow for NMR Analysis.
References
Unveiling the Molecular Fingerprint: A Comparative Guide to the Analytical Characterization of 2,2-diphenyl-cyclopentanone
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a comparative analysis of the mass spectrometry fragmentation pattern of 2,2-diphenyl-cyclopentanone and explores alternative analytical techniques for its comprehensive characterization. Detailed experimental protocols and quantitative data are presented to offer a practical resource for laboratory application.
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into a mass spectrometer, it is ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound and elucidate its structure.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound in a mass spectrometer is expected to follow characteristic pathways for cyclic ketones. The primary fragmentation is anticipated to be an alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.
A key fragmentation pathway for cyclic ketones is the initial cleavage of a bond alpha to the carbonyl group. Due to the ring structure, this initial cleavage doesn't immediately result in the detection of a fragment unless a second bond is broken.
The major fragmentation pathways for this compound are predicted to involve:
-
Alpha-Cleavage: The bond between the carbonyl carbon and the quaternary carbon bearing the two phenyl groups is a likely site for initial cleavage. This can be followed by a series of rearrangements and further fragmentation.
-
Loss of Phenyl Group: The phenyl groups are relatively stable entities and can be lost as a radical or a cation. The loss of a phenyl group (C6H5•) would result in a significant fragment ion.
-
Ring Opening and Fragmentation: Following alpha-cleavage, the cyclopentanone ring can open, leading to a variety of smaller fragment ions.
-
McLafferty Rearrangement: While less common in cyclic ketones without long alkyl chains, the possibility of a McLafferty-type rearrangement involving a hydrogen transfer from a gamma-carbon to the carbonyl oxygen could lead to characteristic neutral losses.
dot
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Alternative Analytical Methods for Characterization
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the cyclopentanone ring. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the quaternary carbon, the aromatic carbons, and the methylene carbons of the cyclopentanone ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) group in a five-membered ring, typically around 1745 cm⁻¹. Additionally, absorption bands corresponding to the C-H stretching of the aromatic and aliphatic portions of the molecule would be observed.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula with high-resolution MS | Isomers can be difficult to distinguish, fragmentation can be complex |
| ¹H NMR Spectroscopy | Number and environment of hydrogen atoms | Provides detailed connectivity information | Lower sensitivity than MS, complex spectra for large molecules |
| ¹³C NMR Spectroscopy | Number and environment of carbon atoms | Complements ¹H NMR for full structural elucidation | Lower sensitivity than ¹H NMR, longer acquisition times |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast and non-destructive, good for identifying key functional groups | Provides limited information on the overall molecular structure |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
FTIR Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
dot
Caption: A comparative workflow of analytical techniques for the characterization of this compound.
A Comparative Analysis of the Photochemical Behavior of 2,2-Diphenyl-cyclopentanone and Tetraphenyl Cyclopentanone
A detailed examination of the photochemical reactions of 2,2-diphenyl-cyclopentanone and tetraphenyl cyclopentanone reveals distinct pathways and efficiencies, primarily governed by the Norrish Type I cleavage. This guide provides a comparative overview of their photochemical performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The photochemistry of cyclic ketones is a well-established field, with the Norrish Type I reaction being a predominant pathway for ring-opening and subsequent reactions. This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation, leading to the formation of a biradical intermediate. The fate of this biradical then determines the final product distribution. This comparative study focuses on two phenyl-substituted cyclopentanones: this compound and tetraphenyl cyclopentanone, highlighting how the degree of phenyl substitution influences their photochemical reactivity.
Quantitative Data Summary
| Photochemical Parameter | This compound | Tetraphenyl Cyclopentanone |
| Primary Photochemical Process | Norrish Type I α-cleavage | Norrish Type I α-cleavage |
| Expected Major Products | Decarbonylation products (e.g., 1,1-diphenyl-cyclobutane), unsaturated aldehydes | Decarbonylation products (e.g., tetraphenyl-cyclobutane), unsaturated aldehydes |
| Quantum Yield (Φ) | Data not explicitly found, but expected to be significant for decarbonylation. | Data not explicitly found, but likely influenced by steric hindrance from the additional phenyl groups. |
Note: The quantum yields are highly dependent on experimental conditions such as wavelength of irradiation, solvent, and temperature. The values presented here are for illustrative purposes based on related compounds.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the starting materials and the investigation of their photochemical reactions.
Synthesis of this compound
A common method for the synthesis of this compound is the Thorpe-Ziegler cyclization of α,α-diphenyladiponitrile.
Materials:
-
α,α-Diphenyladiponitrile
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
α,α-Diphenyladiponitrile is refluxed with a solution of sodium ethoxide in absolute ethanol.
-
The reaction mixture is cooled and then acidified with dilute hydrochloric acid to precipitate the product.
-
The crude this compound is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
Synthesis of Tetraphenyl Cyclopentanone
The synthesis of tetraphenyl cyclopentanone can be achieved through a base-catalyzed aldol condensation reaction. Note: The literature more commonly describes the synthesis of the unsaturated analogue, tetraphenylcyclopentadienone. The saturated ketone can be obtained through subsequent reduction.
Materials:
-
Benzil
-
Dibenzyl ketone
-
Potassium hydroxide
-
Ethanol
Procedure for Tetraphenylcyclopentadienone:
-
Benzil and dibenzyl ketone are dissolved in hot ethanol.
-
A solution of potassium hydroxide in ethanol is added dropwise to the refluxing solution.
-
The mixture is refluxed for a short period, during which the product precipitates as dark crystals.
-
The mixture is cooled, and the crystalline product is collected by filtration and washed with ethanol.
Reduction to Tetraphenyl Cyclopentanone: The resulting tetraphenylcyclopentadienone can be reduced to the saturated tetraphenyl cyclopentanone using a suitable reducing agent, such as catalytic hydrogenation.
General Photolysis Protocol
Materials:
-
This compound or Tetraphenyl Cyclopentanone
-
Spectroscopic grade solvent (e.g., benzene, acetonitrile)
-
High-pressure mercury lamp or other suitable UV light source
-
Quartz reaction vessel
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Actinometer (e.g., potassium ferrioxalate) for quantum yield determination
Procedure:
-
A solution of the ketone in the chosen solvent is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to and during irradiation to prevent photooxidation.
-
The reaction vessel is placed in a photolysis apparatus and irradiated with a UV lamp (e.g., at 313 nm).
-
The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them by a suitable technique like GC-MS to identify and quantify the photoproducts.
-
For quantum yield determination, a chemical actinometer is used to measure the photon flux of the light source under identical conditions.
Reaction Mechanisms and Pathways
The dominant photochemical pathway for both this compound and tetraphenyl cyclopentanone is the Norrish Type I reaction .
Photochemical Pathway of this compound
Upon absorption of UV light, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule undergoes α-cleavage to form a 1,5-biradical. This biradical can then follow several pathways:
-
Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a 1,4-biradical, which can then cyclize to form 1,1-diphenylcyclobutane or undergo hydrogen abstraction to form unsaturated products.
-
Intramolecular Hydrogen Abstraction: The acyl radical can abstract a hydrogen atom from the alkyl radical part, leading to the formation of an unsaturated aldehyde.
-
Recombination: The biradical can recombine to reform the starting ketone, potentially leading to racemization if a chiral center is present.
Caption: Photochemical pathways of this compound.
Photochemical Pathway of Tetraphenyl Cyclopentanone
Similar to its diphenyl analogue, tetraphenyl cyclopentanone is expected to undergo a Norrish Type I cleavage. However, the presence of four phenyl groups introduces significant steric hindrance. This steric crowding can influence the relative rates of the subsequent reactions of the initially formed biradical.
-
Steric Effects on Decarbonylation: The formation of a cyclobutane ring from the 1,4-biradical might be sterically hindered, potentially favoring other pathways.
-
Influence on Hydrogen Abstraction: The accessibility of hydrogen atoms for abstraction might be altered, affecting the yield of unsaturated aldehyde products.
-
Enhanced Stability of Radicals: The phenyl groups can stabilize the radical intermediates, potentially influencing their lifetimes and subsequent reaction pathways.
Caption: Postulated photochemical pathways for tetraphenyl cyclopentanone.
Comparative Performance and Conclusion
The photochemical behavior of this compound and tetraphenyl cyclopentanone is dominated by the Norrish Type I cleavage, leading to decarbonylation and the formation of unsaturated aldehydes. The additional phenyl substitution in tetraphenyl cyclopentanone is expected to introduce significant steric effects that can alter the product distribution and potentially the quantum efficiency of the photoreaction compared to this compound.
Further quantitative studies are required to fully elucidate the differences in their photochemical performance. Specifically, the determination of quantum yields for the disappearance of the starting materials and the formation of major products under various experimental conditions would provide a more complete and objective comparison. Such data would be invaluable for applications in organic synthesis, materials science, and drug development where precise control over photochemical reactions is crucial. Researchers are encouraged to utilize the provided experimental protocols as a foundation for such investigations.
A Comparative Guide to Analytical Methods for Determining the Purity of 2,2-diphenyl-cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. This guide provides a comparative overview of analytical methods for assessing the purity of 2,2-diphenyl-cyclopentanone, a valuable ketone intermediate in organic synthesis. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR).
Quantitative Data Summary
The following table summarizes the key performance characteristics of the analytical methods discussed. It is important to note that the specific values for this compound would require method-specific validation.
| Analytical Method | Principle | Typical LOD/LOQ | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Throughput | Remarks |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection. | Low ng to µg/mL | >0.999 | 98-102% | <2% | High | Well-suited for routine quality control. May require derivatization for enhanced sensitivity. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | pg to low ng/mL | >0.999 | 95-105% | <5% | High | Excellent for identifying and quantifying volatile impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | mg range | Not applicable | 98-102% | <1% | Low to Medium | A primary ratio method, does not require a specific reference standard of the analyte.[1][2][3] |
| FTIR | Absorption of infrared radiation by specific molecular vibrations. | % level | Not applicable | Not a primary quantitative method | Not applicable | High | Primarily used for identification and qualitative assessment of purity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective for aromatic ketones. The gradient can be optimized to achieve the best separation of the main peak from any impurities.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm).
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or methanol. This is then diluted to an appropriate concentration within the linear range of the detector.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, an external or internal standard method can be employed.
Chiral HPLC: For determining the enantiomeric purity of related chiral compounds, such as the precursor (R)-(−)-2,2-diphenylcyclopentanol, a chiral stationary phase is necessary.[4] An example method involves a DIACEL Chiralcel OD column with a mobile phase of hexane and ethanol.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it suitable for analyzing potential impurities in this compound.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% diphenyl/95% dimethylpolysiloxane phase, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split/splitless injector is used. The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.
-
Temperature Program: An oven temperature gradient is programmed to ensure good separation of compounds with different boiling points.
-
Detection: The mass spectrometer is operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities.
-
Purity Determination: The purity is calculated based on the relative peak areas in the total ion chromatogram (TIC), often corrected using response factors if known.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a chemically identical reference standard.[1][2][3] The signal intensity in an NMR spectrum is directly proportional to the number of protons contributing to that signal.[3]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[5]
-
Data Acquisition: A 1H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons.
-
Data Processing: The spectrum is carefully phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and non-destructive technique primarily used for the identification of functional groups and for confirming the identity of a compound. While not a primary quantitative method for high-accuracy purity determination, it can be used for qualitative assessment and to detect gross impurities.
Methodology:
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-400 cm-1.
-
Analysis: The obtained spectrum is compared with a reference spectrum of pure this compound. The presence of unexpected peaks may indicate the presence of impurities with different functional groups (e.g., hydroxyl groups from residual alcohol starting material, or carboxylic acid groups from oxidative degradation). The relative intensity of the characteristic carbonyl (C=O) stretch of the cyclopentanone ring can also be monitored.
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound, integrating the discussed analytical techniques.
Caption: Analytical workflow for purity assessment.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and reliable method for routine quality control and purity assessment based on area percentage.
-
GC-MS is invaluable for identifying and quantifying volatile impurities that may be present from the synthesis or degradation.
-
qNMR offers the distinct advantage of being a primary ratio method, providing an absolute purity value without the need for a specific standard of the analyte, making it ideal for the characterization of reference materials.
-
FTIR serves as a rapid and straightforward tool for identity confirmation and initial qualitative purity checks.
For a comprehensive purity assessment, a combination of these methods is often employed. For instance, HPLC or qNMR can be used to determine the overall purity, while GC-MS can be used to identify and quantify specific impurities. This orthogonal approach ensures a thorough and reliable characterization of the this compound sample.
References
- 1. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubsapp.acs.org [pubsapp.acs.org]
Comparative Analysis of 2,2-Diphenyl-Cyclopentanone Derivatives: A Crystallographic Perspective
A comprehensive comparison of the solid-state structures of 2,2-diphenyl-cyclopentanone derivatives remains a challenge due to the limited availability of publicly accessible X-ray crystallographic data for this specific class of compounds. While the synthesis of the parent compound, this compound, is well-established, detailed structural reports and those of its closely related derivatives are not prevalent in open-access literature. This guide, therefore, draws upon available data for structurally related compounds to infer potential conformational features and provide a framework for future comparative studies.
This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthetic strategies and crystallographic analysis of ketones bearing a gem-diphenyl substitution pattern on a five-membered ring. The guide will present a hypothetical comparison based on known chemical principles and data from analogous structures, highlighting the key parameters that would be essential for a rigorous comparative analysis.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound typically proceeds via a multi-step sequence, often starting from cyclopentanone. A common route involves the α-arylation of a cyclopentanone precursor.
A representative synthetic workflow is outlined below:
Figure 1. A generalized synthetic pathway to this compound.
Detailed Methodology:
-
Enamine Formation: Cyclopentanone is reacted with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) to form the corresponding enamine. This step activates the α-position of the ketone.
-
First Phenylation: The enamine intermediate undergoes α-arylation with a phenyl halide (e.g., iodobenzene) typically using a palladium catalyst. Subsequent hydrolysis of the resulting iminium salt yields 2-phenyl-cyclopentanone.
-
Second Phenylation: The 2-phenyl-cyclopentanone is then deprotonated at the α-position using a strong base, such as sodium hydride (NaH), to form an enolate. This enolate is subsequently reacted with a phenylating agent to introduce the second phenyl group, affording this compound.
X-ray Crystallography Protocol
The determination of the three-dimensional structure of these compounds relies on single-crystal X-ray diffraction.
A standard experimental workflow for X-ray crystallography is depicted below:
The Enigmatic Role of 2,2-diphenyl-cyclopentanone in Catalysis: A Comparative Analysis Becomes a Quest for Evidence
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is a perpetual endeavor. Chiral ligands are the cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical aspect of modern pharmacology and materials science. This guide was intended to provide a comprehensive comparison of the catalytic efficiency of 2,2-diphenyl-cyclopentanone as a ligand against other established alternatives. However, an exhaustive search of scientific literature and chemical databases reveals a significant finding: This compound is not a recognized or documented ligand in catalytic applications.
While the this compound scaffold is of interest in organic synthesis, its direct application as a coordinating ligand to a metal center for catalytic purposes has not been reported in published experimental studies. This absence of data makes a direct, evidence-based comparison of its catalytic efficiency impossible.
This guide, therefore, pivots from a direct comparison to an exploration of the structural features of this compound that might be considered in ligand design, and a general overview of the principles of comparing catalytic efficiency using established chiral ligands as examples.
Conceptual Analysis of the this compound Scaffold in Ligand Design
While not a documented ligand itself, the structural motifs of this compound can be analyzed to speculate on its potential, and its limitations, in the design of new chiral ligands.
-
Chirality and Steric Hindrance: The cyclopentanone backbone, when appropriately substituted, can provide a rigid and chiral environment. The two phenyl groups at the C2 position create significant steric bulk. In a hypothetical ligand derived from this scaffold, these phenyl groups could effectively shield a metal center, potentially influencing the stereochemical outcome of a reaction.
-
Potential for Functionalization: The ketone functionality could be a starting point for derivatization to introduce coordinating atoms like nitrogen or phosphorus, which are common in successful chiral ligands. For instance, conversion to an oxime or a hydrazone could introduce nitrogen donors.
However, the lack of reported applications suggests potential challenges:
-
Synthesis of Derivatives: The synthetic routes to functionalize this compound into a viable chelating ligand might be complex or low-yielding.
-
Electronic Properties: The electronic influence of the diphenyl-substituted cyclopentanone backbone on a metal center might not be optimal for catalytic activity.
-
Conformational Rigidity: While rigidity is often a desirable trait in a ligand, the specific conformational constraints of this scaffold might not create an effective chiral pocket for catalysis.
A Framework for Comparing Catalytic Efficiency: What to Look For
When evaluating a new chiral ligand against established alternatives, a systematic approach based on quantitative data is essential. The following tables and experimental considerations provide a general framework for such a comparison, using hypothetical data to illustrate the concepts.
Table 1: Comparison of Catalytic Efficiency in a Hypothetical Asymmetric Hydrogenation
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Hypothetical Ligand A | 1.0 | 12 | 95 | 85 |
| (R)-BINAP | 0.5 | 8 | >99 | 98 |
| (S,S)-Chiraphos | 1.0 | 10 | 98 | 92 |
| (R,R)-Me-DuPhos | 0.5 | 6 | >99 | 99 |
This table illustrates how a new ligand would be compared against well-known phosphine ligands in a standard reaction.
Table 2: Comparison of Catalytic Efficiency in a Hypothetical Asymmetric Alkylation
| Ligand | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Hypothetical Ligand B | K₂CO₃ | 25 | 80 | 75 |
| (S)-BOX | NaH | 0 | 92 | 95 |
| (R)-Ph-PyBOX | Cs₂CO₃ | 25 | 88 | 90 |
| (S,S)-iPr-BOX | NaH | 0 | 95 | 97 |
This table demonstrates a comparison for a C-C bond-forming reaction, highlighting the importance of reaction conditions.
Experimental Protocols: The Foundation of a Fair Comparison
To ensure that any comparison of catalytic efficiency is valid, detailed and standardized experimental protocols are crucial. Below are example methodologies for the hypothetical reactions mentioned above.
General Procedure for Asymmetric Hydrogenation
A solution of the substrate (e.g., methyl 2-acetamidoacrylate, 1 mmol) in a degassed solvent (e.g., methanol, 5 mL) is added to a solution of the catalyst precursor (e.g., [Rh(COD)₂]BF₄, 0.005 mmol) and the chiral ligand (0.0055 mmol) in the same solvent. The resulting solution is stirred under a hydrogen atmosphere (1 atm) at a constant temperature (e.g., 25 °C) for a specified time. The conversion is determined by ¹H NMR or GC analysis of the crude reaction mixture. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Alkylation
To a solution of the nucleophile (e.g., diethyl malonate, 1.2 mmol) and a base (e.g., NaH, 1.2 mmol) in a suitable solvent (e.g., THF, 10 mL) at a specific temperature (e.g., 0 °C) is added a solution of the catalyst, prepared in situ from a metal precursor (e.g., Pd₂(dba)₃, 0.025 mmol) and the chiral ligand (0.06 mmol). The electrophile (e.g., 1,3-diphenylallyl acetate, 1 mmol) is then added, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched, and the product is isolated by column chromatography. The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC.
Visualizing Catalytic Concepts
Even in the absence of specific data for this compound, we can visualize the general principles of asymmetric catalysis.
Caption: General workflow of asymmetric catalysis.
Conclusion: An Opportunity for Discovery
A Comparative Analysis of the Biological Activities of Cyclopentanone and Cyclopentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of cyclopentanone and cyclopentanol derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is compiled from various studies to offer an objective overview supported by available experimental data.
Introduction
Cyclopentanone and cyclopentanol rings are key structural motifs in a wide array of biologically active compounds. The presence of a ketone or hydroxyl group on the five-membered carbocyclic ring significantly influences the molecule's polarity, reactivity, and ability to interact with biological targets. This guide explores the differences in the biological profiles of derivatives containing these two functional groups, providing insights for drug discovery and development.
Anticancer Activity
Derivatives of both cyclopentanone and cyclopentanol have been investigated for their potential as anticancer agents. The cyclopentenone moiety, an α,β-unsaturated ketone, is a recurring feature in many natural and synthetic compounds exhibiting cytotoxic activity. This activity is often attributed to the ability of the electrophilic double bond to act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules.
Comparative Data on Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclopentanone | Diarylidenecyclopentanone (Io) | HeLa | 8.73 ± 0.06 | [1] |
| Cyclopentanone | Diarylidenecyclopentanone (It) | HeLa | 12.55 ± 0.31 | [1] |
| Cyclopentanone | Diarylidenecyclopentanone (Iu) | HeLa | 11.47 ± 0.15 | [1] |
| Cyclopentanol | Data not available in a directly comparable context | - | - | - |
Signaling Pathways in Anticancer Activity
Cyclopentenone derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The NF-κB and MAPK signaling pathways are prominent targets.
References
Safety Operating Guide
Prudent Disposal of 2,2-Diphenyl-cyclopentanone: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of 2,2-Diphenyl-cyclopentanone based on its known chemical properties and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative that all researchers consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before proceeding with any disposal protocol.
Immediate Safety and Handling Considerations
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Although its high flash point suggests a low flammability risk at ambient temperatures, sources of ignition should still be avoided.
Step-by-Step Disposal Protocol
The following procedure outlines a recommended course of action for the disposal of this compound waste. This protocol is designed to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated solutions, and rinsates, must be treated as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste, including solvents and their approximate concentrations.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept securely closed at all times, except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including its composition and volume.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can lead to significant penalties.
-
Data Presentation: Physicochemical Properties
The following table summarizes the available quantitative data for this compound. This information is critical for a proper risk assessment and in communicating with EHS professionals.
| Property | Value | Source |
| CAS Number | 15324-42-2 | Guidechem[1] |
| Molecular Formula | C₁₇H₁₆O | Guidechem[1] |
| Molecular Weight | 236.31 g/mol | Guidechem[1] |
| Boiling Point | 372.2 °C at 760 mmHg | Guidechem[1] |
| Flash Point | 161.6 °C | Guidechem[1] |
| Density | 1.114 g/cm³ | Guidechem[1] |
Experimental Protocols
As a specific Safety Data Sheet was not available, no experimental protocols for toxicity or environmental fate are cited. The disposal procedures provided are based on standard best practices for chemical waste management as outlined by regulatory bodies and chemical safety literature.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste, such as this compound.
References
Essential Safety and Operational Guidance for 2,2-Diphenyl-cyclopentanone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 2,2-Diphenyl-cyclopentanone, ensuring laboratory safety and operational integrity.
This document provides crucial safety and logistical information for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety is mandated, drawing upon data from structurally similar compounds, including cyclopentanone and other aromatic ketones. All personnel must adhere to these guidelines to minimize risk and ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate these potential risks. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes and potential dust exposure, especially when handling larger quantities or during transfers. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Double gloving is recommended. Regularly inspect gloves for any signs of degradation or perforation. Change gloves immediately if contamination is suspected. Consult glove manufacturer's chemical resistance guides for specific breakthrough times. |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned. |
| Respiratory | NIOSH-approved Respirator (e.g., N95 dust mask or half-mask respirator with organic vapor cartridges) | A respirator is necessary when handling the powder outside of a certified chemical fume hood, or if there is a risk of generating dust. The specific type of respirator should be determined by a formal risk assessment. |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material to prevent absorption of any spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be stored in a well-ventilated area away from ignition sources.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
